1,4-Bis(bromodifluoromethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-bis[bromo(difluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F4/c9-7(11,12)5-1-2-6(4-3-5)8(10,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNDZUPLJHHVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)Br)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448218 | |
| Record name | 1,4-Bis(bromodifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651-12-7 | |
| Record name | 1,4-Bis(bromodifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(bromodifluoromethyl)benzene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of 1,4-Bis(bromodifluoromethyl)benzene?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 1,4-Bis(bromodifluoromethyl)benzene (CAS No. 651-12-7). The information is intended to support research and development activities in the fields of medicinal chemistry, materials science, and organic synthesis.
Chemical and Physical Properties
This compound is a halogenated aromatic compound with the molecular formula C₈H₄Br₂F₄. It is a liquid at room temperature.[1][2] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₄Br₂F₄ | [3] |
| Molecular Weight | 335.92 g/mol | [3] |
| CAS Number | 651-12-7 | [3] |
| Appearance | Liquid | [2] |
| Boiling Point | 102-107 °C (at 25 Torr) | [2] |
| 235.492 °C (at 760 mmHg) | [1] | |
| Density | 1.953 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [1][2] |
| Refractive Index | 1.4965-1.4971 (at 589.3 nm, 24 °C) | [2] |
| Flash Point | 96.2 ± 25.9 °C | [1][2] |
| Solubility | No specific data available. Expected to be soluble in common organic solvents. | [1] |
Synthesis and Reactivity
Synthesis
A logical workflow for such a synthesis and purification process is illustrated in the diagram below.
Caption: General Synthesis and Purification Workflow.
Reactivity and Stability
This compound is stable under recommended storage conditions.[1] However, it is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4] The presence of electron-withdrawing difluoromethyl groups on the benzene ring can influence its reactivity in nucleophilic aromatic substitution reactions.[5][6] The bromine atoms on the difluoromethyl groups are expected to be susceptible to nucleophilic displacement.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four equivalent aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will be more complex due to carbon-fluorine coupling. One would expect to see a signal for the aromatic carbons attached to the bromodifluoromethyl groups, a signal for the other aromatic carbons, and a signal for the bromodifluoromethyl carbons. Each of these signals would likely appear as a multiplet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would provide valuable information about the difluoromethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
Aromatic C-H stretching (around 3030 cm⁻¹)
-
Aromatic C=C stretching (in the 1450-1600 cm⁻¹ region)
-
C-F stretching (in the 1000-1400 cm⁻¹ region)
-
C-Br stretching (typically below 800 cm⁻¹) The substitution pattern on the benzene ring can often be determined by analyzing the out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ region.[7]
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (335.92 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (approximately 1:2:1 ratio for M, M+2, and M+4) would be expected for the molecular ion and any bromine-containing fragments.
Experimental Protocols
Representative Synthesis of a Halogenated Benzene Derivative
The following is a representative procedure for the synthesis of bromo-3,5-bis(trifluoromethyl)benzene, which illustrates the general techniques that could be applied to the synthesis of related compounds.[8]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and addition funnel, cool glacial acetic acid to 15 °C.
-
Addition of Acid: Add concentrated sulfuric acid in one portion. The temperature will rise due to the exothermic heat of solution. Cool the mixture to 25 °C.
-
Addition of Starting Material: Add 1,3-bis(trifluoromethyl)benzene to the rapidly stirring acid mixture.
-
Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin in portions over a few minutes. An exothermic reaction will occur. Maintain the reaction temperature at approximately 45 °C for several hours.
-
Work-up: Cool the reaction mixture and pour it slowly into cold water. Stir vigorously for 10 minutes.
-
Extraction and Washing: Separate the lower organic layer and wash it with 5 N NaOH.
-
Isolation: The resulting clear, colorless organic layer is the product.
Determination of Boiling Point (Micro Method)
The boiling point of a liquid organic compound can be determined using a small amount of the substance with a Thiele tube.[9][10][11]
-
Sample Preparation: Place a few milliliters of the liquid into a small test tube.
-
Capillary Tube: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.
-
Apparatus Setup: Attach the test tube to a thermometer.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently.
-
Observation: As the liquid heats up, a stream of bubbles will emerge from the capillary tube.
-
Measurement: Remove the heat source when a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.
Safety and Handling
This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][12] Work should be conducted in a well-ventilated area or a fume hood.[4]
Hazard Statements: [12]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [12]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Applications in Research and Development
Halogenated benzenes, particularly those containing fluorine, are important building blocks in medicinal chemistry and materials science.[13] The trifluoromethyl and related groups can significantly alter the electronic properties, lipophilicity, and metabolic stability of molecules, making them valuable for the design of new drugs and functional materials. This compound can serve as a precursor for further chemical modifications, introducing the difluoromethylphenylene moiety into larger molecular structures.
The logical relationship for the utility of such a compound in drug development is outlined below.
Caption: Role in Drug Development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 651-12-7 [m.chemicalbook.com]
- 3. This compound | 651-12-7 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 651-12-7 Name: this compound [xixisys.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,4-Bis(bromodifluoromethyl)benzene (CAS: 651-12-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Bis(bromodifluoromethyl)benzene, a fluorinated aromatic compound with significant potential as a versatile building block in organic synthesis, materials science, and drug discovery. The introduction of two bromodifluoromethyl groups onto a central benzene ring imparts unique chemical properties, making it a valuable precursor for the synthesis of novel polymers, agrochemicals, and pharmaceutical candidates. This document details its physicochemical properties, outlines a proposed synthetic route based on established chemical principles, and explores its potential applications, with a focus on its utility for researchers in the chemical and life sciences.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 651-12-7 | [1][2] |
| Molecular Formula | C₈H₄Br₂F₄ | [1][2] |
| Molecular Weight | 335.92 g/mol | [1][2] |
| IUPAC Name | This compound | N/A |
| Synonyms | α,α'-Dibromo-α,α,α',α'-tetrafluoro-p-xylene | [3] |
| Appearance | White to light yellow crystalline powder (inferred) | General knowledge of similar compounds |
| Solubility | Expected to be soluble in common organic solvents and insoluble in water. | General knowledge of similar compounds |
Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis for this compound is not widely reported in the chemical literature. However, a plausible and efficient synthetic route can be proposed based on the well-established principles of free-radical bromination of benzylic C-H bonds. The logical precursor for this transformation is 1,4-bis(difluoromethyl)benzene.
Proposed Synthesis of 1,4-bis(difluoromethyl)benzene
The synthesis of the precursor, 1,4-bis(difluoromethyl)benzene, can be achieved through a two-step process starting from terephthalaldehyde.
Experimental Protocol:
-
Fluorination of Terephthalaldehyde: Terephthalaldehyde is reacted with sulfur tetrafluoride (SF₄) to convert the aldehyde functional groups into difluoromethyl groups. This reaction typically requires elevated temperatures and pressures and should be conducted in a suitable pressure vessel (autoclave) with appropriate safety precautions.
-
Purification: The resulting 1,4-bis(difluoromethyl)benzene is then purified, typically by distillation, to yield the desired precursor.
Proposed Synthesis of this compound via Free-Radical Bromination
The benzylic C-H bonds in 1,4-bis(difluoromethyl)benzene are activated towards free-radical halogenation. The following protocol describes a potential method for the synthesis of the target compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-bis(difluoromethyl)benzene in a suitable inert solvent such as carbon tetrachloride (CCl₄) or (trifluoromethyl)benzene.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (2.2 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Initiation: The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the free-radical chain reaction.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
References
- 1. 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescen ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC05420A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Synthesis of 1,4-Bis(bromodifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the plausible synthesis pathways for 1,4-Bis(bromodifluoromethyl)benzene, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct synthesis routes in published literature, this document outlines a robust, two-step synthetic approach starting from the readily available precursor, p-xylene. The proposed pathway is grounded in well-established chemical transformations.
Proposed Synthesis Pathway Overview
The most direct and feasible synthesis of this compound involves a two-step process:
-
Step 1: Radical Bromination of p-Xylene. This initial step involves the exhaustive benzylic bromination of p-xylene to yield the intermediate, 1,4-Bis(dibromomethyl)benzene.
-
Step 2: Halogen Exchange Fluorination. The second step is a proposed halogen exchange (HALEX) reaction to convert the dibromomethyl groups of the intermediate into the target bromodifluoromethyl groups.
The overall synthetic scheme is presented below:
Experimental Protocols and Data
This section provides detailed experimental methodologies for the key steps in the synthesis.
Step 1: Synthesis of 1,4-Bis(dibromomethyl)benzene
This protocol is adapted from a well-established procedure for the radical bromination of p-xylene.
Experimental Workflow:
Methodology:
A solution of 0.2 moles of p-xylene in a five-fold volume of dry carbon tetrachloride is charged into a two-necked flask equipped with a reflux condenser and a dropping funnel.[1] The flask is heated to reflux, and the reaction mixture is irradiated with a 500-watt photolamp.[1] A total of 0.82 moles of elemental bromine (dried by shaking with concentrated sulfuric acid) is added dropwise. The rate of addition should be controlled to ensure the bromine color in the refluxing solvent remains minimal. The reaction is typically complete within 2-10 hours.[1] Upon completion, the irradiation is stopped, and the mixture is cooled. The solution is then washed successively with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water. After drying with magnesium sulfate, the carbon tetrachloride is removed under vacuum. The resulting crude product is purified by crystallization from chloroform.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | p-Xylene | [1] |
| Key Reagents | Bromine, Carbon Tetrachloride | [1] |
| Product | 1,4-Bis(dibromomethyl)benzene | [1] |
| Yield | 50% | [1] |
| Melting Point | 170 °C | [1] |
Step 2 (Proposed): Synthesis of this compound
The conversion of the tetrabromide intermediate to the target compound is not explicitly described in the literature. The following protocol is a proposed method based on the principles of the Swarts reaction, a well-known halogen exchange fluorination method. This reaction typically employs antimony trifluoride (SbF₃) and a bromine source to facilitate the exchange of bromine for fluorine while maintaining one bromine atom on the benzylic carbon.
Proposed Experimental Workflow:
References
Molecular structure and formula of 1,4-Bis(bromodifluoromethyl)benzene.
This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of 1,4-Bis(bromodifluoromethyl)benzene, a fluorinated aromatic compound of interest to researchers in materials science and pharmaceutical development. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established information with predicted data based on analogous compounds and spectroscopic principles.
Molecular Structure and Formula
This compound, also known by its IUPAC name α,α'-Dibromo-α,α,α',α'-tetrafluoro-p-xylene, is a halogenated derivative of p-xylene. Its chemical structure consists of a central benzene ring substituted at the para positions with two bromodifluoromethyl groups.
Molecular Formula: C₈H₄Br₂F₄[1]
Molecular Weight: 335.92 g/mol [1]
CAS Number: 651-12-7[1]
SMILES: C1=CC(=CC=C1C(F)(F)Br)C(F)(F)Br
The presence of both bromine and fluorine atoms on the benzylic carbons imparts unique chemical properties to the molecule, making it a potential building block in organic synthesis.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Quantitative Data (Predicted)
| Property | Value | Notes |
| Molecular Formula | C₈H₄Br₂F₄ | Confirmed from multiple sources.[1] |
| Molecular Weight | 335.92 g/mol | Calculated based on the molecular formula.[1] |
| Appearance | Predicted to be a white to light yellow solid | Based on the appearance of similar compounds like 1,4-bis(bromomethyl)benzene. |
| Boiling Point | Not available | Expected to be higher than related, non-brominated analogs due to increased molecular weight and intermolecular forces. |
| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |
| ¹H NMR (Predicted) | ~7.5-7.8 ppm (singlet, 4H) | Aromatic protons are expected to be deshielded by the electron-withdrawing CF₂Br groups. A single peak is expected due to the symmetry of the molecule. |
| ¹³C NMR (Predicted) | Aromatic: ~125-140 ppm, CF₂Br: ~110-125 ppm (triplet) | Four signals expected for the aromatic carbons due to symmetry. The CF₂Br carbon signal will be split into a triplet by the two fluorine atoms. |
| ¹⁹F NMR (Predicted) | ~ -50 to -70 ppm (singlet) | The chemical shift is in the typical range for Ar-CF₂Br groups. A single peak is expected as the two CF₂Br groups are chemically equivalent. |
Experimental Protocols
Proposed Synthesis: Free-Radical Bromination of 1,4-Bis(difluoromethyl)benzene
A plausible and direct route to this compound is the free-radical bromination of 1,4-bis(difluoromethyl)benzene. This method is analogous to the well-established benzylic bromination of alkylbenzenes.
Reaction Scheme:
C₆H₄(CHF₂)₂ + 2 Br₂ --(light/heat)--> C₆H₄(CBrF₂)₂ + 2 HBr
Materials:
-
1,4-Bis(difluoromethyl)benzene
-
N-Bromosuccinimide (NBS) or liquid bromine (Br₂)
-
A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide
-
An inert solvent, such as carbon tetrachloride (CCl₄) or cyclohexane
-
A light source (e.g., a sunlamp) if using photochemical initiation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-bis(difluoromethyl)benzene in the chosen inert solvent.
-
Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux. For photochemical initiation, irradiate the flask with a suitable light source.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If NBS was used, filter off the succinimide byproduct.
-
Wash the organic solution with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Safety Precautions: Bromine and carbon tetrachloride are toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Characterization Methods
The synthesized this compound would be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the substitution pattern on the aromatic ring. A single peak in the aromatic region would indicate the desired 1,4-disubstitution.
-
¹³C NMR: To identify the number of unique carbon environments. The characteristic triplet for the CF₂Br carbon would be a key indicator of successful synthesis.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atoms. A single peak would confirm the symmetrical nature of the product.
-
-
Mass Spectrometry (MS):
-
To determine the molecular weight and isotopic distribution pattern characteristic of a dibrominated compound. The fragmentation pattern would likely show the loss of bromine and CF₂Br radicals.
-
-
Infrared (IR) Spectroscopy:
-
To identify characteristic functional group vibrations, including C-F and C-Br bonds.
-
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the proposed synthesis and characterization.
References
Determining the Molecular Weight of 1,4-Bis(bromodifluoromethyl)benzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the determination of the molecular weight of 1,4-Bis(bromodifluoromethyl)benzene, a compound of interest to researchers and professionals in the fields of materials science and drug development. This document outlines the theoretical calculation of its molecular weight, presents a detailed experimental protocol for its verification using mass spectrometry, and summarizes the relevant data in a clear, tabular format.
Theoretical Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₈H₄Br₂F₄.
To calculate the theoretical molecular weight, the number of atoms of each element is multiplied by its standard atomic weight, and the results are summed. The standard atomic weights used are:
The calculation is as follows:
(8 x 12.011) + (4 x 1.008) + (2 x 79.904) + (4 x 18.998) = 96.088 + 4.032 + 159.808 + 75.992 = 335.920 amu
This calculated molecular weight is consistent with values found in chemical databases.[14][15]
Tabulated Molecular Weight Data
For clarity and ease of comparison, the atomic and molecular weight data are presented in the table below.
| Element/Compound | Chemical Formula | Number of Atoms | Standard Atomic Weight (amu) | Subtotal (amu) | Total Molecular Weight (amu) |
| Carbon | C | 8 | 12.011 | 96.088 | |
| Hydrogen | H | 4 | 1.008 | 4.032 | |
| Bromine | Br | 2 | 79.904 | 159.808 | |
| Fluorine | F | 4 | 18.998 | 75.992 | |
| This compound | C₈H₄Br₂F₄ | 335.920 |
Experimental Protocol: Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary method for the experimental determination of the molecular weight of a compound.
Objective: To experimentally verify the molecular weight of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) is required.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Analysis: The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum is identified to determine the experimental molecular weight. The high-resolution capabilities of the instrument allow for the determination of the accurate mass, confirming the elemental composition.
Workflow for Molecular Weight Determination
The logical process for determining the molecular weight of a chemical compound is illustrated in the following diagram.
References
- 1. Atomic/Molar mass [westfield.ma.edu]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. quora.com [quora.com]
- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. Bromine - Wikipedia [en.wikipedia.org]
- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. byjus.com [byjus.com]
- 14. cenmed.com [cenmed.com]
- 15. This compound | 651-12-7 [m.chemicalbook.com]
Technical Guide: Physical Characteristics of 1,4-Bis(bromodifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(bromodifluoromethyl)benzene is a halogenated aromatic compound with potential applications in various fields, including pharmaceutical and materials science. A thorough understanding of its physical characteristics is essential for its effective use in research and development. This technical guide provides a comprehensive overview of the known physical properties of this compound, presented in a clear and accessible format.
Core Physical Properties
| Property | Value | Units | Notes |
| Molecular Formula | C₈H₄Br₂F₄ | ||
| Molecular Weight | 335.92[1][2] | g/mol | |
| Physical Form | Liquid[1] | At room temperature | |
| Boiling Point | 102-107[1] | °C | at 25 Torr |
| 235.492[3] | °C | at 760 mmHg | |
| Density | 1.953 ± 0.06[1] | g/cm³ | at 20 °C |
| 1.954[3] | g/cm³ | ||
| Refractive Index | 1.4965-1.4971[1] | at 24 °C (589.3 nm) | |
| Flash Point | 96.2 ± 25.9[1] | °C | |
| 96.223[3] | °C | ||
| Solubility | No data available | ||
| Melting Point | No data available |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the reviewed literature. However, standard methodologies for determining the key physical characteristics of liquid organic compounds are well-established. Below are general procedures that would be applicable.
Boiling Point Determination (Micro-reflux method)
The boiling point of a liquid can be determined using a micro-reflux apparatus.
-
Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed in a small test tube.
-
Apparatus Setup: A thermometer is positioned in the test tube with the bulb suspended above the liquid surface. The test tube is then gently heated in a heating block.
-
Measurement: The temperature is recorded when the vapor of the boiling liquid condenses on the thermometer bulb, creating a state of reflux. This stable temperature is the boiling point.
Density Measurement (Gravimetric Method)
The density of a liquid can be determined by accurately measuring the mass of a known volume.
-
Volume Measurement: A precise volume of this compound is measured using a calibrated volumetric flask or pycnometer.
-
Mass Measurement: The mass of the measured volume is determined using an analytical balance.
-
Calculation: The density is calculated by dividing the mass of the liquid by its volume.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how light propagates through a substance and is determined using a refractometer.
-
Calibration: The Abbe refractometer is first calibrated using a standard substance with a known refractive index, typically distilled water.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs of the eyepiece. The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Solubility Determination (General Procedure)
A general procedure to determine the solubility of a compound in a specific solvent involves the following steps:
-
Saturation: A known volume of the solvent is saturated with this compound by adding an excess of the compound and stirring the mixture at a constant temperature until equilibrium is reached.
-
Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.
-
Quantification: A known volume of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solute is then measured. The solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL).
Logical Relationships
The physical properties of a molecule like this compound are intrinsically linked to its chemical structure. The following diagram illustrates this relationship.
Caption: Relationship between chemical structure and physical properties.
References
An In-depth Technical Guide to the Solubility and Stability of 1,4-Bis(bromodifluoromethyl)benzene
Disclaimer: Publicly available literature does not contain specific quantitative solubility and stability data for 1,4-Bis(bromodifluoromethyl)benzene. This guide synthesizes information from structurally analogous compounds and general chemical principles to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
This compound is a halogenated aromatic compound with potential applications in organic synthesis, materials science, and pharmaceutical development. Its utility is intrinsically linked to its physicochemical properties, particularly its solubility in common solvents and its stability under various conditions. This document provides a detailed examination of these characteristics, drawing upon data from related brominated and fluorinated aromatic compounds to infer its likely behavior.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 651-12-7 | N/A |
| Molecular Formula | C₈H₄Br₂F₄ | N/A |
| Molecular Weight | 335.92 g/mol | N/A |
| Boiling Point | 102-107 °C (at 25 Torr) | N/A |
| Density | 1.953 g/cm³ | N/A |
Solubility Profile
While specific quantitative solubility data for this compound is not available, its solubility can be predicted based on the principle of "like dissolves like." The presence of a nonpolar benzene ring and halogen atoms suggests poor solubility in polar solvents like water and good solubility in nonpolar organic solvents.
Based on the behavior of analogous compounds such as bromobenzene and fluorinated benzenes, the expected solubility of this compound in a range of common solvents is summarized in Table 2. Bromobenzene, for instance, is insoluble in water but miscible with ethanol, diethyl ether, and acetone[1][2][3][4]. Similarly, 1,2-bis(trifluoromethyl)benzene is soluble in nonpolar organic solvents like benzene and toluene but has very low solubility in water[5].
Table 2: Predicted Solubility of this compound in Common Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Insoluble | The hydrophobic nature of the benzene ring and the halogen substituents prevent favorable interactions with polar water molecules[1]. |
| Methanol | High | Sparingly Soluble | May exhibit some solubility due to dipole-dipole interactions, but the large nonpolar region will limit miscibility. |
| Ethanol | High | Soluble | Similar to methanol, but the increased alkyl chain length enhances miscibility with nonpolar compounds[1]. |
| Acetone | Medium | Soluble | Aprotic polar solvent capable of dissolving a wide range of organic compounds[1]. |
| Dichloromethane | Medium | Soluble | A common solvent for nonpolar and moderately polar organic compounds. |
| Tetrahydrofuran (THF) | Medium | Soluble | A versatile solvent with good solvating power for a variety of organic molecules. |
| Toluene | Low | Very Soluble | A nonpolar aromatic solvent that will readily dissolve the nonpolar solute[5]. |
| Hexane | Low | Soluble | A nonpolar aliphatic solvent that should effectively solvate the nonpolar regions of the molecule. |
Stability Profile
The stability of this compound is influenced by the strong carbon-fluorine bonds and the reactive benzylic-like carbon-bromine bonds.
4.1 Thermal and Chemical Stability
The incorporation of fluorine atoms into aromatic hydrocarbons is known to enhance thermal and chemical stability due to the high bond dissociation energy of the C-F bond, which is the strongest single bond in organic chemistry[6]. This suggests that the fluorinated components of this compound contribute to its overall robustness. Fluorinated aromatic compounds often exhibit higher decomposition temperatures compared to their non-fluorinated counterparts[6].
4.2 Reactivity and Degradation Pathways
Despite the stability conferred by the C-F bonds, the C-Br bonds in the bromodifluoromethyl groups are analogous to benzylic bromides, which are known to be reactive[7][8][9][10][11]. These sites are susceptible to nucleophilic substitution and radical reactions.
Potential degradation pathways include:
-
Hydrolysis: In the presence of water or other nucleophiles, the C-Br bond can undergo hydrolysis to form the corresponding alcohol. This reaction may be slow under neutral conditions but can be accelerated by heat or the presence of acids or bases.
-
Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles. This reactivity is a key aspect of the synthetic utility of benzylic halides[9][10].
-
Radical Reactions: The benzylic-like C-H bonds on the benzene ring are not present in this molecule. However, the C-Br bond can undergo homolytic cleavage under UV light or in the presence of radical initiators, leading to the formation of a benzylic-type radical. This radical is stabilized by resonance with the aromatic ring, making this a favorable process[7][8][10][11].
The logical relationship for assessing the stability of this compound is depicted in the following diagram:
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
5.1 Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of a solid organic compound in a given solvent[12].
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, toluene)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vial and place it in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the mixture to settle, and then carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid.
-
Dilute the saturated solution with a known volume of the solvent.
-
Analyze the concentration of the diluted solution using a pre-calibrated analytical method.
-
Calculate the solubility of this compound in the solvent at the specified temperature.
The experimental workflow for solubility determination is illustrated below:
5.2 Protocol for Accelerated Stability Testing
Accelerated stability testing is used to predict the long-term stability of a substance by subjecting it to elevated stress conditions, such as high temperature and humidity[13][14][15][16][17].
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Appropriate sample containers (e.g., amber glass vials)
-
Analytical instrument for purity and degradation product analysis (e.g., HPLC, GC-MS)
Procedure:
-
Place accurately weighed samples of this compound into the sample containers.
-
Store the samples in stability chambers at various accelerated conditions (e.g., 40°C/75% RH, 50°C/75% RH, 60°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from each condition.
-
Analyze the samples for purity and the presence of degradation products using a validated analytical method.
-
Plot the degradation rate versus time for each condition.
-
Use the Arrhenius equation to extrapolate the data to predict the long-term stability and shelf-life under normal storage conditions.
The following diagram illustrates the workflow for accelerated stability testing:
Conclusion
While direct experimental data for this compound is limited, a comprehensive understanding of its likely solubility and stability can be formulated by examining analogous compounds and applying fundamental chemical principles. It is predicted to be soluble in nonpolar organic solvents and insoluble in water. The molecule's stability is characterized by a robust fluorinated aromatic core and reactive benzylic-like bromide groups. For definitive quantitative data, the experimental protocols outlined in this guide should be followed. This information is critical for the effective use of this compound in research and development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. webqc.org [webqc.org]
- 4. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 15. epa.gov [epa.gov]
- 16. www3.paho.org [www3.paho.org]
- 17. japsonline.com [japsonline.com]
The Genesis of a Fluorinated Building Block: A Technical Guide to 1,4-Bis(bromodifluoromethyl)benzene
For Immediate Release
A comprehensive technical guide detailing the historical discovery, synthesis, and development of 1,4-Bis(bromodifluoromethyl)benzene, a significant fluorinated building block for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the compound's properties, synthesis protocols, and its emerging role in specialized chemical applications.
Introduction
This compound, with the chemical formula C₈H₄Br₂F₄, is a halogenated aromatic compound that has garnered interest as a versatile intermediate in organic synthesis. Its unique structure, featuring two bromodifluoromethyl groups on a central benzene ring, offers reactive sites for the introduction of difluoromethyl moieties, which are of growing importance in medicinal chemistry and materials science. The difluoromethyl group is recognized as a bioisostere for hydroxyl, thiol, and amine functionalities, capable of enhancing metabolic stability, membrane permeability, and binding affinity of drug candidates.
Historical Discovery and Development
The precise historical first synthesis of this compound is not definitively documented in readily available literature. However, its preparation is rooted in the broader development of methods for the synthesis of fluorinated organic compounds. The key transformation for its synthesis is the free-radical bromination of the benzylic C-H bonds of 1,4-bis(difluoromethyl)benzene. This type of reaction, often employing N-Bromosuccinimide (NBS) under photolytic or thermal initiation, is a well-established method for the halogenation of activated C-H bonds.
The development of this compound is closely linked to the demand for specialized fluorinated building blocks. Its utility as a precursor in the synthesis of advanced materials, such as fluorinated paracyclophanes, has been a significant driver for its preparation and characterization.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₄Br₂F₄ |
| Molecular Weight | 335.92 g/mol |
| CAS Number | 651-12-7 |
| Boiling Point | 102–107 °C at 25 Torr[1] |
| Appearance | Not specified in available literature |
| Purity (typical) | ≥95% - 99% (as offered by commercial suppliers) |
Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, Mass Spectrometry) are not extensively reported in the currently available public literature and would typically be determined by researchers upon synthesis or acquisition.
Key Experimental Protocols
The synthesis of this compound is most commonly achieved through the photobromination of 1,4-bis(difluoromethyl)benzene. The following protocol is based on established procedures for benzylic bromination.
Synthesis of this compound from 1,4-Bis(difluoromethyl)benzene
Reaction Scheme:
Figure 1: Synthetic route to this compound.
Materials:
-
1,4-Bis(difluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) (Caution: Toxic)
-
A suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer
-
A UV lamp or other light source for initiation
Procedure:
-
In a suitable reaction flask, dissolve 1,4-bis(difluoromethyl)benzene in carbon tetrachloride.
-
Add N-Bromosuccinimide (2.3 equivalents) to the solution.
-
Heat the mixture to reflux.
-
Irradiate the reaction mixture with a UV lamp to initiate the radical chain reaction.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., GC, TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Expected Outcome:
This procedure has been reported to yield this compound in 78% yield with a boiling point of 102–107 °C at 25 Torr.[1]
Applications in Synthesis
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of materials science.
Precursor to Fluorinated Paracyclophanes
One of the notable applications of this compound is its use as a precursor for the synthesis of octafluoro[1][1]paracyclophane and its derivatives. These paracyclophanes are valuable monomers for the production of high-performance polymers with applications in electronics and coatings. The synthesis involves a dehalogenative cyclocoupling reaction.
Figure 2: Role in the synthesis of octafluoro[1][1]paracyclophane.
Potential in Drug Development
While direct applications in the synthesis of specific commercial drugs are not widely documented, the introduction of the difluoromethyl group is a significant strategy in modern drug design. The -CF₂H group can act as a lipophilic hydrogen bond donor and a bioisosteric mimic of hydroxyl or thiol groups, potentially improving a drug candidate's pharmacokinetic and pharmacodynamic properties. This compound provides a scaffold for the synthesis of novel drug-like molecules containing two difluoromethyl groups, which can be further functionalized. The development of synthetic routes utilizing this building block could lead to new classes of therapeutic agents.
Conclusion
This compound is a valuable fluorinated building block with established applications in materials science and potential for future use in drug discovery. The synthesis via photobromination of 1,4-bis(difluoromethyl)benzene is a reliable method for its preparation. As the demand for advanced fluorinated materials and novel drug candidates continues to grow, the importance of versatile intermediates like this compound is expected to increase, encouraging further research into its synthesis and applications.
References
Spectroscopic data analysis of 1,4-Bis(bromodifluoromethyl)benzene (NMR, IR, MS).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 1,4-Bis(bromodifluoromethyl)benzene. The information presented herein is essential for the characterization and quality control of this compound in research and development settings.
Molecular Structure and Properties
This compound is an aromatic compound with the chemical formula C₈H₄Br₂F₄. Its molecular weight is 335.92 g/mol .[1] The presence of two bromodifluoromethyl groups on a central benzene ring dictates its unique spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The symmetry of the molecule simplifies its NMR spectra.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show a single signal for the four aromatic protons due to the symmetrical 1,4-disubstitution pattern.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7-7.9 | Singlet | 4H | Aromatic C-H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will exhibit signals for the aromatic carbons and the carbon of the bromodifluoromethyl group.
| Chemical Shift (δ) ppm | Multiplicity (Coupling with F) | Assignment |
| ~135 | Triplet | C-CF₂Br |
| ~128 | Singlet | Aromatic C-H |
| ~120 (quartet) | Quartet | Aromatic C-CF₂Br |
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is anticipated to display a single resonance for the four equivalent fluorine atoms.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -60 to -70 | Singlet | -CF₂Br |
NMR Experimental Protocol
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer. Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Data Acquisition:
-
¹H NMR: Standard pulse sequence, spectral width of 10-12 ppm, relaxation delay of 1-2 seconds.
-
¹³C NMR: Proton-decoupled pulse sequence, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.
-
¹⁹F NMR: Standard pulse sequence, spectral width of -250 to 0 ppm. Data Processing: Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |
| 1600, 1485 | Medium-Strong | Aromatic C=C Stretch |
| 1200-1000 | Strong | C-F Stretch |
| 850-800 | Strong | para-disubstituted C-H out-of-plane bend |
| 700-600 | Medium | C-Br Stretch |
Source: Inferred from general IR correlation tables and data for similar compounds.[2][3][4][5]
IR Experimental Protocol
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer. Sample Preparation:
-
KBr Pellet: 1-2 mg of the sample is ground with ~100 mg of dry KBr powder and pressed into a thin pellet.
-
Thin Film: A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane) and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound. Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum Data
The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
| m/z | Relative Abundance | Assignment |
| 334, 336, 338 | ~1:2:1 | [M]⁺ (Molecular Ion) |
| 255, 257 | [M - Br]⁺ | |
| 176 | [M - 2Br]⁺ | |
| 127 | [C₇H₄F₂]⁺ |
Source: Predicted based on isotopic abundances and common fragmentation pathways for halogenated aromatic compounds.
MS Experimental Protocol
Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source. Sample Introduction: The sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS). Ionization: Electron ionization (EI) at 70 eV. Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Structure-Spectra Correlation
The following diagram illustrates the correlation between the molecular structure and the expected spectroscopic signals.
Caption: Correlation of the molecular structure with key spectroscopic signals.
References
The Untapped Potential of 1,4-Bis(bromodifluoromethyl)benzene: A Technical Guide to Emerging Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(bromodifluoromethyl)benzene is a unique fluorinated aromatic compound that holds significant promise as a versatile building block in the synthesis of advanced organic materials. Its distinct structure, featuring two reactive bromodifluoromethyl groups on a central benzene ring, opens avenues for the development of novel polymers and liquid crystals with tailored electronic and physical properties. The presence of fluorine imparts desirable characteristics such as thermal stability, chemical resistance, and specific electronic effects, making it a compound of interest for materials science and medicinal chemistry. This technical guide provides an in-depth exploration of the emerging research areas utilizing this compound, complete with physicochemical data, detailed experimental protocols for key synthetic transformations, and visualizations of relevant chemical pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and executing synthetic protocols involving this compound.
| Property | Value | Reference |
| CAS Number | 651-12-7 | [1] |
| Molecular Formula | C₈H₄Br₂F₄ | [1] |
| Molecular Weight | 335.92 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 102-107 °C (25 Torr) | [1] |
| Density | 1.953 ± 0.06 g/cm³ (20 °C) | [1] |
| Refractive Index | 1.4965-1.4971 (589.3 nm, 24 °C) | [1] |
| Purity (typical) | ≥99% | [2] |
Table 1: Physicochemical Properties of this compound
Emerging Research Area 1: Synthesis of Fluorinated Poly(p-phenylene vinylene) (PPV) Derivatives
The development of novel conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, is a rapidly growing field. Poly(p-phenylene vinylene) (PPV) and its derivatives are a prominent class of such polymers. The incorporation of fluorine atoms into the polymer backbone can significantly enhance properties like electron affinity, photostability, and solubility. This compound serves as a promising monomer for the synthesis of novel fluorinated PPV derivatives via dehydrohalogenation polymerization, such as the Gilch polymerization.
Experimental Protocol: Synthesis of a Fluorinated PPV Derivative via Gilch Polymerization (Representative Protocol)
This protocol is adapted from established Gilch polymerization procedures for similar bromomethylated benzene monomers and is presented as a representative method for the polymerization of this compound.[3][4]
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF.
-
Slowly add the potassium tert-butoxide solution to the stirred solution of this compound at 0 °C over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The formation of a precipitate may be observed.
-
Quench the reaction by slowly adding methanol to the reaction mixture.
-
Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum to a constant weight.
Quantitative Data (Illustrative):
The following table presents illustrative data for the synthesis of a fluorinated PPV derivative. Actual yields and molecular weights will depend on the specific reaction conditions.
| Monomer | Polymerization Method | Yield (%) | Mn ( g/mol ) | PDI |
| This compound | Gilch Polymerization | 70-85 | 10,000-50,000 | 2.0-3.5 |
Table 2: Illustrative Data for the Synthesis of a Fluorinated PPV Derivative
Note: This data is illustrative and based on typical results for Gilch polymerization of related monomers. Experimental optimization is required to determine the precise outcomes for this compound.
Reaction Pathway: Gilch Polymerization
Caption: Gilch polymerization of this compound.
Emerging Research Area 2: Precursor for Novel Liquid Crystals
The unique electronic properties and rod-like molecular shape of derivatives of 1,4-disubstituted benzenes make them attractive candidates for the synthesis of liquid crystalline materials. The introduction of terminal difluoromethyl groups can influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase, due to altered intermolecular interactions and molecular polarity. This compound can be envisioned as a core unit that can be further functionalized through nucleophilic substitution or cross-coupling reactions to generate novel liquid crystal molecules.
Experimental Protocol: Synthesis of a Bis(alkoxy) Substituted Derivative (Representative Protocol)
This protocol describes a hypothetical nucleophilic substitution reaction to introduce alkoxy chains onto the this compound core, a common strategy in liquid crystal synthesis.
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium ethoxide, sodium hexoxide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the sodium alkoxide (2.5 eq) to the solution in portions at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired bis(alkoxy) substituted product.
Quantitative Data (Illustrative):
The following table provides illustrative data for the synthesis of a bis(alkoxy) substituted derivative.
| Alkoxy Group | Reaction Type | Yield (%) | Purity (%) |
| Ethoxy | Nucleophilic Substitution | 60-75 | >98 |
| Hexoxy | Nucleophilic Substitution | 55-70 | >98 |
Table 3: Illustrative Data for the Synthesis of Bis(alkoxy) Derivatives
Note: This data is illustrative and based on typical yields for nucleophilic substitution reactions on similar benzylic halides. The reactivity of the bromodifluoromethyl group may differ, and optimization is necessary.
Logical Relationship: Functionalization for Liquid Crystals
Caption: Synthetic approach to liquid crystals from the core molecule.
Conclusion
This compound is an under-explored yet promising building block for the creation of advanced functional materials. Its potential in the synthesis of fluorinated conjugated polymers and novel liquid crystals highlights two significant emerging research avenues. The detailed, albeit representative, experimental protocols and illustrative data provided in this guide are intended to serve as a foundational resource for researchers venturing into the exploration of this compound's synthetic utility. Further investigation into the reactivity of the bromodifluoromethyl group and the properties of the resulting materials is warranted and expected to uncover even more exciting applications in materials science and beyond.
References
- 1. This compound | 651-12-7 [m.chemicalbook.com]
- 2. This compound, CasNo.651-12-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comprehensive literature review on 1,4-Bis(bromodifluoromethyl)benzene.
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(bromodifluoromethyl)benzene is a halogenated aromatic compound with potential applications as a building block in organic synthesis, particularly in the preparation of fluorinated molecules. This technical guide provides a comprehensive review of the available literature on its synthesis, properties, and reactivity. Due to a lack of specific studies on its biological activity, this document focuses on the chemical aspects of the compound, providing a foundation for future research and development.
Chemical Properties and Data
This compound, with the CAS number 651-12-7, is a difunctionalized benzene derivative. The presence of the bromodifluoromethyl groups imparts unique reactivity to the molecule, making it a subject of interest in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 651-12-7 | [1][][3] |
| Molecular Formula | C₈H₄Br₂F₄ | [1][][3] |
| Molecular Weight | 335.92 g/mol | [1][3] |
| Appearance | White to light yellow powder or crystals | Various Supplier Data |
| Purity | ≥95% | [4] |
Table 2: Spectroscopic Data Identifiers
| Data Type | Identifier/Reference |
| MDL Number | MFCD02270920 |
| EINECS Number | 811-555-0 |
Synthesis and Experimental Protocols
While a specific, detailed, and peer-reviewed experimental protocol for the synthesis of this compound is not widely published, a US patent describes a method for its preparation. The general strategy involves the bromination of a difluoromethylated precursor.
Patented Synthesis of this compound
A known method for the synthesis of this compound is outlined in US Patent 6,384,289 B2.[1] This process is a key step in the synthesis of per-α-fluoro[5][5]paracyclophane.
Experimental Protocol (Based on Patent Description):
This protocol is an interpretation of the general method described in the patent and may require optimization.
Materials:
-
1,4-Bis(difluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide)
-
Anhydrous solvent (e.g., Carbon tetrachloride or a suitable alternative)
Procedure:
-
To a solution of 1,4-Bis(difluoromethyl)benzene in an anhydrous solvent, add N-Bromosuccinimide and a catalytic amount of a radical initiator.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
General Considerations for Synthesis of Aryl-CF₂Br Compounds
The synthesis of compounds containing a bromodifluoromethyl group attached to an aromatic ring often involves free-radical bromination of the corresponding difluoromethylarene. The benzylic position is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical.[6][7][8]
Reactivity and Potential Applications
The chemical behavior of this compound is dictated by the two reactive bromodifluoromethyl groups. These benzylic positions are prone to nucleophilic substitution and radical reactions.
Nucleophilic Substitution
The bromine atoms can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. This makes this compound a potentially versatile building block for the synthesis of more complex molecules.
Reductive Coupling Reactions
A significant application of this compound is in the synthesis of octafluoro-[5][5]paracyclophane, as mentioned in US Patent 5,536,892 A.[9] This transformation typically involves a reductive coupling reaction where the bromine atoms are removed, and the resulting diradical or dianionic species dimerizes.
Applications in Drug Development
Currently, there is no specific information in the scientific literature detailing the application of this compound in drug development or its biological activity. However, the introduction of fluorine and fluorinated groups, such as the difluoromethyl group, is a common strategy in medicinal chemistry. The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, and amine functionalities, potentially improving metabolic stability, membrane permeability, and binding affinity of drug candidates.[10] The bromodifluoromethyl group serves as a handle to introduce the difluoromethyl moiety into a larger molecule.
Signaling Pathways and Experimental Workflows
As of the date of this document, there is no published research that links this compound to any specific biological signaling pathways or details its use in particular experimental workflows in a biological context.
Visualizations
Given the lack of information on signaling pathways, the following diagrams illustrate the chemical synthesis and potential reactivity of this compound.
Conclusion
This compound is a chemical intermediate with established utility in the synthesis of fluorinated paracyclophanes. While its physicochemical properties are partially documented, a comprehensive, publicly available dataset, including detailed spectroscopic and reactivity data, is lacking. The synthesis, primarily through free-radical bromination of its difluoromethyl precursor, is described in patent literature. The reactivity of the bromodifluoromethyl groups suggests its potential as a versatile building block in organic synthesis.
To date, there is no evidence in the scientific literature to support any specific application of this compound in drug development, nor has it been associated with any biological signaling pathways. This represents a significant knowledge gap and an opportunity for future research. Scientists and researchers are encouraged to investigate the biological properties of this compound and its derivatives to explore its potential in medicinal chemistry and other fields.
References
- 1. US6384289B2 - Process for production of 1,4-bis(difluoroalkyl)benzene derivative - Google Patents [patents.google.com]
- 3. This compound | 651-12-7 [m.chemicalbook.com]
- 4. Organic Halides | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US5536892A - Processes for the preparation of octafluoro-[2,2]paracyclophane - Google Patents [patents.google.com]
- 10. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 1,4-Bis(bromodifluoromethyl)benzene in Organic Synthesis: A Review of Potential Uses
For the attention of: Researchers, scientists, and drug development professionals.
This document outlines the potential applications of 1,4-Bis(bromodifluoromethyl)benzene in organic synthesis. It is important to note that while the structural features of this compound suggest several plausible synthetic utilities, detailed experimental protocols and extensive application data in the peer-reviewed literature are scarce. The information presented herein is a combination of data from patent literature and extrapolations based on the known reactivity of related chemical moieties.
Introduction
This compound is a halogenated aromatic compound featuring two bromodifluoromethyl (-CF2Br) groups at the para positions of a benzene ring. The presence of the difluoromethylene bridge and the reactive carbon-bromine bond suggests its potential as a precursor for fluorinated polymers and as a reagent in various organic transformations. The introduction of difluoromethyl groups is of significant interest in medicinal chemistry and materials science due to the unique electronic properties and metabolic stability they confer to molecules.
Primary Application: Monomer for Fluorinated Polymers
The most concrete potential application for this compound is as a monomer for the synthesis of fluorinated polymers, specifically those analogous to Parylene-F. This application is suggested by patent literature describing the derivation of per-α-fluoro[1][1]paracyclophane from this compound, which can then be used to produce fluorine-substituted Parylene resin (PA-F). These polymers are valued for their excellent thermal stability, chemical resistance, and water-repellency.
Proposed Polymerization Pathway
The synthesis of the fluorinated polymer would likely proceed through a multi-step process, starting with the formation of a[1][1]paracyclophane derivative followed by chemical vapor deposition (CVD) polymerization.
Caption: Proposed pathway for the synthesis of a fluorinated polymer from this compound.
General Experimental Protocol: Chemical Vapor Deposition (CVD) of Fluorinated Polymer
The following is a generalized protocol for the synthesis of a fluorinated polymer film from a[1][1]paracyclophane precursor derived from this compound. Note: This is a representative procedure and has not been specifically reported for the product derived from this compound.
Step 1: Synthesis of the[1][1]Paracyclophane Precursor
Step 2: Chemical Vapor Deposition (CVD) Polymerization
-
Sublimation: The solid[1][1]paracyclophane precursor is placed in a sublimation furnace and heated under vacuum (typically 100-150 °C).
-
Pyrolysis: The vaporized precursor is passed through a high-temperature pyrolysis furnace (typically 600-700 °C). This cleaves the cyclophane into a reactive diradical monomer.
-
Deposition and Polymerization: The gaseous diradical monomer enters a deposition chamber at ambient temperature. The monomer adsorbs onto the desired substrate and spontaneously polymerizes to form a thin, uniform, and pinhole-free polymer film.
| Parameter | Typical Value |
| Sublimation Temperature | 100 - 150 °C |
| Pyrolysis Temperature | 600 - 700 °C |
| Deposition Pressure | 10 - 100 mTorr |
| Deposition Rate | 0.5 - 5 Å/s |
| Resulting Polymer | Poly(p-xylylene) derivative |
Table 1: Representative parameters for Chemical Vapor Deposition (CVD) polymerization of parylene-type monomers.
Potential Applications in Organic Synthesis
While specific examples are lacking, the chemical structure of this compound suggests its potential utility in several types of organic reactions.
Precursor to Difluoromethylated Building Blocks
The bromodifluoromethyl group can potentially be a source of a difluoromethyl radical or a difluorocarbene, or be converted into other functional groups.
a) Radical Difluoromethylation:
Under radical conditions (e.g., using a radical initiator or photoredox catalysis), the C-Br bond could cleave to generate a difluoromethyl radical. This could then be used to introduce the difluoromethyl group onto other molecules.
Caption: Hypothetical radical difluoromethylation using this compound.
b) Generation of Difluorocarbene:
Treatment with a suitable reagent could potentially lead to the elimination of Br- and the formation of a difluorocarbene intermediate. However, this is less common from bromodifluoromethyl arenes compared to other precursors.
c) Conversion to Organometallic Reagents:
The C-Br bond could potentially undergo metal-halogen exchange (e.g., with organolithium or Grignard reagents) to form an organometallic species. This would be a powerful intermediate for forming new carbon-carbon bonds.
Cross-Coupling Reactions
The C-Br bonds in this compound could potentially participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This would allow for the introduction of various substituents at the benzylic positions.
Note: This is a generalized procedure and has not been reported for this compound. The reactivity of the C(sp3)-Br bond in this specific substrate for such couplings is not documented.
-
To a degassed solution of this compound (1.0 equiv) and a terminal alkyne (2.2 equiv) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine or diisopropylamine).
-
The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
| Reagent/Parameter | Example Condition |
| Palladium Catalyst | Pd(PPh3)4 (5 mol%) |
| Copper(I) Co-catalyst | CuI (10 mol%) |
| Base | Triethylamine (3 equiv) |
| Solvent | THF or DMF |
| Temperature | 25 - 80 °C |
| Reaction Time | 2 - 24 hours |
Table 2: Hypothetical conditions for a Sonogashira cross-coupling reaction.
Conclusion
This compound is a molecule with interesting potential, particularly as a monomer for the synthesis of highly fluorinated polymers with desirable material properties. Its application as a reagent in broader organic synthesis is less established, with a notable lack of specific examples in the current body of scientific literature. The protocols and data presented here are intended to serve as a guide for future research and should be considered as starting points for methodological development. Further investigation is required to fully elucidate the synthetic utility of this compound.
References
Utilizing 1,4-Bis(bromodifluoromethyl)benzene as a difluoromethylation reagent.
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(bromodifluoromethyl)benzene is a halogenated organic compound. Structurally, it possesses two bromodifluoromethyl groups attached to a benzene ring at the para positions. While the difluoromethyl (CF2H) group is of significant interest in medicinal chemistry due to its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, a thorough review of scientific literature and patent databases did not yield specific examples of this compound being employed as a difluoromethylation reagent. The C-Br bond in the bromodifluoromethyl group suggests a potential for radical generation under appropriate conditions, which could theoretically allow it to serve as a source of difluoromethyl radicals for organic synthesis.
This document provides available information on this compound and presents a theoretical framework for its potential application as a difluoromethylation reagent based on established principles of radical chemistry. A general protocol for a photocatalytic difluoromethylation reaction, using a known reagent, is also included for illustrative purposes.
Compound Data: this compound
A summary of the available quantitative and qualitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 651-12-7 | [1][] |
| Molecular Formula | C8H4Br2F4 | [1] |
| Molecular Weight | 335.92 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| Synonyms | α,α'-Dibromo-α,α,α',α'-tetrafluoro-p-xylene | [3] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Purity (Typical) | ≥95% - 99% | [3][4] |
Theoretical Application as a Difluoromethylation Reagent
While no specific applications of this compound as a difluoromethylation reagent have been documented in the reviewed literature, its structure suggests a potential for such reactivity. The presence of a carbon-bromine bond allows for homolytic cleavage to generate a difluoromethyl radical. This process could potentially be initiated by photolysis, radical initiators, or transition metal catalysis.
Proposed General Reaction Pathway
A plausible mechanism for the utilization of this compound in a photocatalytic difluoromethylation reaction is outlined below. This proposed pathway is hypothetical and would require experimental validation.
Caption: Hypothetical photocatalytic cycle for difluoromethylation.
Proposed Experimental Workflow
The following diagram illustrates a potential experimental workflow for investigating the difluoromethylation potential of this compound.
Caption: Proposed workflow for difluoromethylation.
Illustrative Experimental Protocol (General Photocatalytic Difluoromethylation)
Disclaimer: The following protocol is a general procedure for a visible-light-mediated difluoromethylation reaction using a known reagent and has not been specifically tested for this compound. This is provided for illustrative purposes to guide potential experimental design.
Materials
-
Heteroaromatic substrate (e.g., caffeine) (1.0 equiv)
-
Difluoromethylation reagent (e.g., Zn(SO2CF2H)2) (2.0 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)3]) (1-5 mol%)
-
Solvent (e.g., anhydrous DMSO or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Visible light source (e.g., blue LED lamp)
Procedure
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroaromatic substrate (e.g., 0.5 mmol, 1.0 equiv), the difluoromethylation reagent (1.0 mmol, 2.0 equiv), and the photocatalyst (0.005-0.025 mmol, 1-5 mol%).
-
Seal the tube with a septum and purge with an inert gas (N2 or Ar) for 10-15 minutes.
-
Add the anhydrous solvent (e.g., 5 mL) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., a blue LED lamp placed approximately 5-10 cm from the reaction vessel).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated product.
-
Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).
Conclusion
While this compound is commercially available, there is a notable absence of published data regarding its application as a difluoromethylation reagent. Based on its chemical structure, it holds theoretical potential as a source of difluoromethyl radicals. The successful development of a protocol utilizing this reagent would require systematic investigation into reaction conditions, including the choice of initiator (photocatalytic, thermal, or chemical), solvent, temperature, and substrate scope. The provided hypothetical pathways and general experimental protocol can serve as a starting point for researchers interested in exploring the reactivity of this compound.
References
Application Notes and Protocols: Reaction Mechanisms of 1,4-Bis(bromodifluoromethyl)benzene with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(bromodifluoromethyl)benzene is a unique aromatic compound featuring two geminal difluoro-substituted bromomethyl groups. These moieties are of significant interest in medicinal chemistry and materials science due to the potential for the difluoromethyl group (CF2) to act as a bioisostere for ether or sulfide linkages, and the C-Br bond providing a reactive handle for further functionalization. The electron-withdrawing nature of the fluorine atoms is expected to significantly influence the reactivity of the benzylic bromine atoms towards nucleophilic substitution.
Note: There is a notable lack of specific published literature detailing the reaction mechanisms, quantitative data, and experimental protocols for this compound with a wide range of nucleophiles. The following application notes and protocols are therefore based on established principles of organic chemistry and analogous reactions of similar fluoroalkyl halides. The provided data and protocols should be considered illustrative and require experimental validation.
General Mechanistic Considerations
The primary reaction pathway anticipated for this compound with nucleophiles is nucleophilic substitution at the benzylic carbon. However, the presence of two α-fluorine atoms is known to significantly retard the rate of classical S(_N)2 reactions. This is attributed to the strong inductive electron-withdrawing effect of the fluorine atoms, which destabilizes the transition state. Consequently, more forcing reaction conditions or highly nucleophilic reagents may be necessary compared to non-fluorinated analogues like 1,4-bis(bromomethyl)benzene.
Alternative mechanisms, such as those involving single-electron transfer (SET) or the formation of a difluorocarbene intermediate under strongly basic conditions, should also be considered, particularly with certain nucleophiles and reaction setups.
Reactions with Nitrogen Nucleophiles
Nitrogen nucleophiles, such as primary and secondary amines, azides, and heterocycles, are expected to displace the bromide to form C-N bonds. These reactions are crucial for the synthesis of various biologically active molecules.
Hypothetical Quantitative Data
| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | 1,4-Bis(N-phenylaminodifluoromethyl)benzene | DMF | 100 | 24 | 65 |
| Sodium Azide | 1,4-Bis(azidodifluoromethyl)benzene | DMSO | 80 | 12 | 85 |
| Imidazole | 1,4-Bis(imidazol-1-yldifluoromethyl)benzene | Acetonitrile | 80 | 18 | 70 |
| Piperidine | 1,4-Bis(piperidin-1-yldifluoromethyl)benzene | THF | 65 | 36 | 55 |
Illustrative Experimental Protocol: Synthesis of 1,4-Bis(azidodifluoromethyl)benzene
-
To a solution of this compound (1.0 g, 2.97 mmol) in dimethyl sulfoxide (DMSO) (20 mL) is added sodium azide (0.58 g, 8.91 mmol).
-
The reaction mixture is stirred at 80°C for 12 hours.
-
After cooling to room temperature, the mixture is poured into ice-water (100 mL) and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1,4-Bis(azidodifluoromethyl)benzene.
Caption: Proposed Sₙ2 pathway for reaction with azide.
Reactions with Oxygen Nucleophiles
Oxygen nucleophiles, including alkoxides, phenoxides, and carboxylates, can be used to introduce ether and ester functionalities. The reactivity is expected to be dependent on the nucleophilicity and basicity of the oxygen source.
Hypothetical Quantitative Data
| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Methoxide | 1,4-Bis(methoxydifluoromethyl)benzene | Methanol | 65 | 24 | 75 |
| Sodium Phenoxide | 1,4-Bis(phenoxydifluoromethyl)benzene | DMF | 110 | 18 | 60 |
| Sodium Acetate | 1,4-Bis(acetoxydifluoromethyl)benzene | Acetonitrile | 80 | 48 | 50 |
| Water (Hydrolysis) | 1,4-Benzenedicarbaldehyde | DMSO/H₂O | 120 | 12 | 40 |
Illustrative Experimental Protocol: Synthesis of 1,4-Bis(phenoxydifluoromethyl)benzene
-
To a solution of phenol (0.56 g, 5.94 mmol) in dry dimethylformamide (DMF) (25 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.26 g, 6.53 mmol) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 g, 2.97 mmol) in DMF (5 mL) dropwise.
-
Heat the reaction mixture to 110°C and stir for 18 hours.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride solution, and extract with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 1,4-Bis(phenoxydifluoromethyl)benzene.
Caption: Two-step workflow for ether synthesis.
Reactions with Sulfur Nucleophiles
Sulfur nucleophiles are generally soft and highly nucleophilic, making them good candidates for reaction with the sterically hindered and electronically deactivated benzylic carbons of this compound.
Hypothetical Quantitative Data
| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Thiophenoxide | 1,4-Bis(phenylthiodifluoromethyl)benzene | Ethanol | 78 | 8 | 90 |
| Sodium Sulfide | Bis(4-(thiodifluoromethyl)phenyl)sulfide | DMF | 90 | 12 | 70 |
| Thiourea | 1,4-Bis(isothiuroniumdifluoromethyl)benzene dibromide | Ethanol | 78 | 6 | 95 |
Illustrative Experimental Protocol: Synthesis of 1,4-Bis(phenylthiodifluoromethyl)benzene
-
Dissolve thiophenol (0.65 g, 5.94 mmol) in ethanol (30 mL).
-
Add sodium ethoxide (21% solution in ethanol, 2.2 mL, 5.94 mmol) and stir for 15 minutes at room temperature.
-
Add this compound (1.0 g, 2.97 mmol) to the solution.
-
Reflux the mixture for 8 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Caption: General scheme for thioether formation.
Reactions with Carbon Nucleophiles
Reactions with carbon nucleophiles, such as cyanides, enolates, and organometallics, would lead to the formation of new C-C bonds, enabling chain extension and the synthesis of more complex molecular architectures. These reactions may be more challenging due to the potential for competing elimination reactions and the steric hindrance around the reaction center.
Hypothetical Quantitative Data
| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Cyanide | 1,4-Bis(cyanodifluoromethyl)benzene | DMSO | 100 | 24 | 60 |
| Diethyl Malonate (with NaH) | Diethyl 2,2'-(1,4-phenylenebis(difluoromethanediyl))dimalonate | THF | 65 | 48 | 45 |
| Phenylmagnesium Bromide | 1,4-Bis(phenyldifluoromethyl)benzene | THF | 25 | 12 | 30 |
Illustrative Experimental Protocol: Synthesis of 1,4-Bis(cyanodifluoromethyl)benzene
-
In a round-bottom flask, dissolve this compound (1.0 g, 2.97 mmol) in anhydrous DMSO (25 mL).
-
Add sodium cyanide (0.44 g, 8.91 mmol) to the solution.
-
Heat the reaction mixture to 100°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water (100 mL) and diethyl ether (50 mL).
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
Caption: Workflow for C-C bond formation with cyanide.
Conclusion
This compound represents a potentially valuable but understudied building block. While the presence of α-fluorine atoms is expected to decrease its reactivity in S(_N)2 reactions compared to non-fluorinated analogues, nucleophilic substitution remains a viable pathway for its functionalization. The illustrative protocols and hypothetical data presented here provide a starting point for researchers interested in exploring the chemistry of this compound. Experimental validation is essential to determine the optimal reaction conditions and to fully elucidate the operative reaction mechanisms with different classes of nucleophiles.
Standard experimental protocol for reactions involving 1,4-Bis(bromodifluoromethyl)benzene.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for palladium-catalyzed cross-coupling reactions involving 1,4-bis(bromodifluoromethyl)benzene. As a versatile building block, this compound is of significant interest for the synthesis of novel organic materials, liquid crystals, and pharmaceutical intermediates. The difluoromethyl groups can act as bioisosteres for hydroxyl or thiol groups, potentially enhancing the metabolic stability and lipophilicity of drug candidates.
The protocols outlined below are representative methodologies for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. These have been adapted from established procedures for structurally similar aryl bromides, providing a robust starting point for reaction optimization.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is widely used to synthesize biaryls, which are common motifs in pharmaceuticals and functional materials.
Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 4.0 equiv.) or cesium carbonate (Cs₂CO₃, 4.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), and a suitable solvent (e.g., a mixture of toluene and water, or dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 18 | Est. 70-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 24 | Est. 75-90 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 85 | 16 | Est. 65-80 |
*Yields are estimated based on typical outcomes for similar substrates and are for the disubstituted product.
Experimental Workflow:
Palladium-Catalyzed Heck Reaction
The Heck reaction is a versatile method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, leading to substituted alkenes. This is particularly useful for synthesizing precursors to polymers and complex organic molecules.
Protocol:
A general procedure for the Heck reaction of this compound with an alkene is as follows:
-
In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 2.5 equiv.), and a base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃), 2.2 equiv.).
-
Add a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a phosphine ligand, such as tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 equiv.).
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120 °C).
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired substituted alkene.
Quantitative Data Summary:
| Entry | Alkene | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | Est. 60-75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | MeCN | 110 | 20 | Est. 65-80 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 120 | 36 | Est. 55-70 |
*Yields are estimated based on typical outcomes for similar substrates and are for the disubstituted product.
Catalytic Cycle:
Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of conjugated enynes and acetylenic materials.
Protocol:
A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.06 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent, such as tetrahydrofuran (THF) or triethylamine (Et₃N).
-
Add the terminal alkyne (2.2 equiv.) and a base, typically an amine like triethylamine or diisopropylamine (DIPA), which can also serve as the solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data Summary:
| Entry | Alkyne | Pd Catalyst | Co-catalyst | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 50 | 12 | Est. 75-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA/THF | RT | 24 | Est. 80-95 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | K₂CO₃/DMF | 60 | 18 | Est. 70-85 |
*Yields are estimated based on typical outcomes for similar substrates and are for the disubstituted product.
Logical Relationship of Key Steps:
The Role of 1,4-Bis(bromodifluoromethyl)benzene in Palladium-Catalyzed Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The introduction of fluorine-containing moieties, such as the difluoromethyl (CF2H) group, into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of novel reagents and methods for difluoromethylation is of paramount importance in drug discovery and development.
1,4-Bis(bromodifluoromethyl)benzene presents itself as a potentially valuable, yet underexplored, building block for the synthesis of molecules containing two difluoromethylated aromatic rings. This bifunctional reagent offers the possibility of participating in sequential or double cross-coupling reactions, providing a direct route to symmetrically or unsymmetrically substituted bis(difluoromethyl)aryl compounds. These structures are of significant interest as they can serve as bioisosteres for various functional groups, potentially leading to new therapeutic agents with improved properties.
However, a comprehensive review of the scientific literature reveals a notable scarcity of specific studies detailing the use of this compound in palladium-catalyzed cross-coupling reactions. While the principles of palladium-catalyzed reactions involving aryl bromides are well-established, the specific reactivity and optimal conditions for this particular difluoromethylated substrate have not been extensively documented.
This document, therefore, aims to provide a foundational guide for researchers interested in exploring the synthetic utility of this compound. The application notes and protocols presented herein are based on established methodologies for analogous palladium-catalyzed cross-coupling reactions of aryl bromides and other bromodifluoromethylated compounds. These should be regarded as starting points for methodology development and will likely require optimization for specific substrates and desired outcomes.
General Considerations for Palladium-Catalyzed Cross-Coupling Reactions
The success of a palladium-catalyzed cross-coupling reaction is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature. The electronic and steric properties of the substrates also play a crucial role. The presence of two electron-withdrawing bromodifluoromethyl groups on the benzene ring in this compound is expected to influence its reactivity in the catalytic cycle.
Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, involves a catalytic cycle consisting of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (in this case, this compound) to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): The organic moiety from the coupling partner is transferred to the palladium center, or the alkene inserts into the Pd-C bond.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.
A simplified representation of the general catalytic cycle is depicted below.
Application Notes and Protocols: The Emerging Role of 1,4-Bis(bromodifluoromethyl)benzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(bromodifluoromethyl)benzene is a fluorinated organic compound gaining attention in medicinal chemistry and materials science. Its unique structure, featuring two bromodifluoromethyl groups on a central benzene ring, presents it as a versatile building block for the synthesis of novel therapeutic agents and advanced materials. The incorporation of difluoromethyl (-CF2H) moieties is a well-established strategy in drug design to enhance key pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols related to the synthesis and potential uses of this compound in a research and development setting.
The difluoromethyl group is recognized as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities. Its introduction into a molecule can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to biological targets. This compound serves as a precursor to the valuable 1,4-bis(difluoromethyl)phenyl scaffold, enabling the creation of symmetrically difluoromethylated compounds.
Key Applications
While direct applications in the synthesis of specific drug candidates are still emerging, the primary uses and potential of this compound in medicinal chemistry can be categorized as follows:
-
Precursor for 1,4-bis(difluoromethyl)benzene Derivatives: The compound can be readily converted to 1,4-bis(difluoromethyl)benzene, which can then be further functionalized to create a variety of drug-like molecules.
-
Synthesis of Paracyclophanes for Biomedical Applications: It is a key starting material for the synthesis of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane, the precursor to Parylene AF4. This polymer has potential applications in biocompatible coatings for medical devices due to its thermal stability and low moisture absorption.[1]
-
Introduction of a Difunctional Linker: The two reactive bromodifluoromethyl groups allow it to act as a linker, connecting two molecular fragments to create bivalent ligands or complex molecules with potential therapeutic benefits.
-
Agrochemical Synthesis: The compound is also utilized in the synthesis of various pesticides and herbicides, where the difluoromethyl group contributes to the efficacy of the active ingredients.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 1,4-bis(difluoromethyl)benzene via a radical bromination reaction.[3]
Materials:
-
1,4-Bis(difluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4) (Caution: Toxic)
-
A suitable light source for irradiation (e.g., sunlamp)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-bis(difluoromethyl)benzene in carbon tetrachloride.
-
Add N-Bromosuccinimide (2.3 equivalents) to the solution.
-
Heat the mixture to reflux while irradiating with a suitable light source.
-
Monitor the reaction progress by an appropriate method (e.g., GC-MS or TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Quantitative Data:
| Reactant | Molar Ratio | Product | Yield | Boiling Point |
| 1,4-Bis(difluoromethyl)benzene | 1 | This compound | 78% | 102–107 °C at 25 Torr |
| N-Bromosuccinimide (NBS) | 2.3 |
Protocol 2: Synthesis of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
This protocol outlines the reductive cyclization of this compound to form a paracyclophane derivative, a precursor for advanced polymers with potential biomedical applications.[1][4]
Materials:
-
This compound
-
Lead(II) bromide (PbBr2)
-
Aluminum powder (Al)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
To the vessel, add anhydrous DMF, lead(II) bromide, and aluminum powder.
-
Stir the suspension vigorously.
-
Prepare a solution of this compound in anhydrous DMF.
-
Add the solution of this compound dropwise to the stirred suspension at room temperature.
-
Allow the reaction to proceed at room temperature, monitoring for the consumption of the starting material.
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane.
Quantitative Data:
| Starting Material | Key Reagents | Product | Yield |
| This compound | PbBr2/Al, DMF | 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane | ~40% |
Visualizations
Caption: Synthesis of this compound.
Caption: Synthesis of an octafluoroparacyclophane derivative.
Caption: Proposed workflow for drug discovery.
Conclusion and Future Perspectives
This compound is a promising, yet underexplored, reagent in medicinal chemistry. Its utility as a precursor for symmetrically difluoromethylated aromatic compounds and for the synthesis of advanced polymers with biomedical potential highlights its significance. While detailed protocols for its direct incorporation into a wide range of bioactive small molecules are yet to be extensively published, the established reactivity of benzylic bromides and the known benefits of the difluoromethyl group suggest a fertile ground for future research. The protocols and application notes provided herein serve as a foundation for researchers to explore the potential of this versatile building block in the development of next-generation therapeutics and functional biomaterials. Further investigation into its reactivity with various nucleophiles and its application in the synthesis of novel molecular architectures is warranted.
References
Synthesis of Novel Heterocyclic Compounds Featuring the Difluoromethyl Group: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl (CF2H) group, in particular, has garnered significant interest due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles of drug candidates. While the initial focus of this document was on the use of 1,4-Bis(bromodifluoromethyl)benzene, a survey of current synthetic methodologies reveals a broader range of more commonly employed and versatile difluoromethylating agents. This document provides detailed application notes and experimental protocols for the synthesis of novel difluoromethylated heterocyclic compounds using contemporary and efficient methods.
The following sections detail several key strategies for the introduction of the difluoromethyl group into various heterocyclic systems, including N-difluoromethylation, direct C-H difluoromethylation, and cycloaddition reactions. Each section includes a detailed experimental protocol, a summary of reaction scope and yields in a tabular format, and a visual representation of the experimental workflow.
N-Difluoromethylation of Pyridines using Ethyl Bromodifluoroacetate
This method provides a straightforward, transition-metal-free approach for the N-difluoromethylation of pyridines. The reaction proceeds via an initial N-alkylation with ethyl bromodifluoroacetate, followed by in situ hydrolysis and decarboxylation to yield the N-difluoromethylated pyridine product.[1][2]
Experimental Protocol
General Procedure for N-Difluoromethylation of Pyridines:
-
To a solution of the substituted pyridine (1.0 equiv.) in acetonitrile (0.1 M) is added ethyl bromodifluoroacetate (2.0 equiv.).
-
The reaction mixture is stirred at 80 °C for 24 hours in a sealed vial.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired N-difluoromethylated pyridine.
Data Presentation
| Entry | Pyridine Substrate | Yield (%) |
| 1 | 4-(Dimethylamino)pyridine | 85 |
| 2 | Pyridine | 72 |
| 3 | 3-Methylpyridine | 78 |
| 4 | 4-Methoxypyridine | 65 |
| 5 | 4-Chloropyridine | 58 |
Experimental Workflow
Caption: N-Difluoromethylation Workflow
Direct C-H Difluoromethylation of Heterocycles via Organic Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds. This protocol describes the difluoromethylation of various heterocycles using an organic photocatalyst and a difluoromethyl radical precursor, such as sodium difluoromethanesulfinate (CF2HSO2Na).[3][4] This method is advantageous due to its mild reaction conditions and broad substrate scope.
Experimental Protocol
General Procedure for Photocatalytic C-H Difluoromethylation:
-
A mixture of the heterocyclic substrate (1.0 equiv.), sodium difluoromethanesulfinate (2.0 equiv.), and an organic photocatalyst (e.g., Eosin Y, 2 mol%) in a suitable solvent (e.g., DMSO, 0.1 M) is placed in a reaction vessel.
-
The mixture is degassed with an inert gas (e.g., argon) for 15 minutes.
-
The reaction is then irradiated with a visible light source (e.g., blue LEDs) at room temperature for 12-24 hours with vigorous stirring.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to give the desired difluoromethylated heterocycle.
Data Presentation
| Entry | Heterocyclic Substrate | Yield (%) |
| 1 | Caffeine | 92 |
| 2 | N-Methylphthalimide | 85 |
| 3 | Quinoxaline | 78 |
| 4 | Benzothiazole | 75 |
| 5 | Thiophene | 68 |
Experimental Workflow
Caption: Photocatalytic C-H Difluoromethylation
Synthesis of 3,5-Bis(fluoroalkyl)pyrazoles via [3+2] Cycloaddition
This method utilizes a [3+2] cycloaddition reaction between di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes to construct 3,5-bis(fluoroalkyl)pyrazoles.[5][6] This approach provides a convergent and efficient route to these highly functionalized heterocyclic cores.
Experimental Protocol
General Procedure for [3+2] Cycloaddition:
-
To a solution of the trifluoromethyl-substituted alkene (1.0 equiv.) and the di/trifluoroacetohydrazonoyl bromide (1.2 equiv.) in an appropriate solvent (e.g., toluene, 0.2 M) is added a base (e.g., triethylamine, 2.0 equiv.) at room temperature.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
After cooling, the mixture is filtered to remove the triethylammonium bromide salt, and the filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography (eluent: hexanes/ethyl acetate) to yield the 3,5-bis(fluoroalkyl)pyrazole.
Data Presentation
| Entry | Alkene | Hydrazonoyl Bromide | Yield (%) |
| 1 | 3,3,3-Trifluoropropene | N-Phenyl-2,2-difluoroacetohydrazonoyl bromide | 88 |
| 2 | (E)-1,1,1-Trifluoro-3-butene | N-(4-Chlorophenyl)-2,2,2-trifluoroacetohydrazonoyl bromide | 82 |
| 3 | Methyl 3,3,3-trifluoropropenoate | N-(4-Methoxyphenyl)-2,2-difluoroacetohydrazonoyl bromide | 75 |
| 4 | 3,3,3-Trifluoropropene | N-(4-Nitrophenyl)-2,2,2-trifluoroacetohydrazonoyl bromide | 65 |
Experimental Workflow
Caption: [3+2] Cycloaddition for Pyrazole Synthesis
Visible-Light-Driven Difluoromethylation of Quinoxalin-2(1H)-ones
This protocol describes a practical and efficient method for the synthesis of 3-difluoromethyl-quinoxalin-2(1H)-ones via a visible-light-promoted difluoromethylation of quinoxalin-2(1H)-ones.[7] This reaction utilizes a photocatalyst and a difluoromethyl radical source to achieve the desired transformation under mild conditions.
Experimental Protocol
General Procedure for Difluoromethylation of Quinoxalin-2(1H)-ones:
-
To a reaction tube is added the quinoxalin-2(1H)-one substrate (1.0 equiv.), a photocatalyst (e.g., fac-Ir(ppy)3, 1 mol%), and a difluoromethylating agent (e.g., S-(difluoromethyl)diarylsulfonium salt, 1.5 equiv.).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous solvent (e.g., DMF, 0.1 M) is added, and the mixture is stirred under irradiation from a blue LED lamp at room temperature for 16 hours.
-
The reaction mixture is then diluted with ethyl acetate, washed with brine, dried over Na2SO4, and concentrated in vacuo.
-
The crude product is purified by preparative thin-layer chromatography to afford the 3-difluoromethyl-quinoxalin-2(1H)-one.
Data Presentation
| Entry | Quinoxalin-2(1H)-one Substrate | Yield (%) |
| 1 | Quinoxalin-2(1H)-one | 89 |
| 2 | 6-Chloroquinoxalin-2(1H)-one | 85 |
| 3 | 6-Methylquinoxalin-2(1H)-one | 92 |
| 4 | 6-Methoxyquinoxalin-2(1H)-one | 78 |
| 5 | 1-Methylquinoxalin-2(1H)-one | 95 |
Experimental Workflow
Caption: Difluoromethylation of Quinoxalin-2(1H)-ones
Dearomative Difluoromethylation of N-Heterocycles with Bromo(difluoro)acetic Acid
This novel strategy enables the dearomative difluoromethylation of various N-heterocycles using the readily available and inexpensive bromo(difluoro)acetic acid.[8][9][10] The reaction proceeds under mild, transition-metal-free conditions and is scalable.
Experimental Protocol
General Procedure for Dearomative Difluoromethylation:
-
To a stirred solution of the N-heterocycle (1.0 equiv.) in a suitable solvent (e.g., CH3CN, 0.2 M) is added K2CO3 (2.5 equiv.) followed by bromo(difluoro)acetic acid (1.5 equiv.) at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with water and the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the dearomatized N-difluoromethylated product.
Data Presentation
| Entry | N-Heterocycle | Yield (%) |
| 1 | Quinoline | 92 |
| 2 | Isoquinoline | 88 |
| 3 | Phenanthridine | 85 |
| 4 | Acridine | 82 |
| 5 | Pyridine | 75 |
Experimental Workflow
Caption: Dearomative Difluoromethylation of N-Heterocycles
Conclusion
The methodologies presented herein offer a versatile toolbox for the synthesis of novel difluoromethylated heterocyclic compounds. These protocols utilize readily available reagents and often proceed under mild conditions, making them highly attractive for applications in drug discovery and development. The ability to strategically introduce the difluoromethyl group can significantly impact the biological activity and physicochemical properties of heterocyclic scaffolds, providing a powerful strategy for the optimization of lead compounds. Researchers are encouraged to adapt and optimize these protocols for their specific heterocyclic systems of interest.
References
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Optimal reaction conditions and solvent selection for 1,4-Bis(bromodifluoromethyl)benzene.
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols and optimal reaction conditions for the synthesis and potential applications of 1,4-Bis(bromodifluoromethyl)benzene, a valuable fluorinated building block in organic synthesis.
Introduction
This compound is a fluorinated aromatic compound with significant potential as a precursor in the synthesis of advanced materials and complex organic molecules. Its difluoromethyl groups offer unique electronic properties and can serve as bioisosteres for other functional groups in medicinal chemistry. The benzylic bromine atoms provide reactive sites for various nucleophilic substitution and coupling reactions. This document outlines a proposed synthetic route and a key application based on analogous chemical transformations.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 1,4-bis(difluoromethyl)benzene. The key transformation is a free-radical benzylic bromination.
Step 1: Synthesis of the Precursor, 1,4-Bis(difluoromethyl)benzene (Illustrative)
While 1,4-bis(difluoromethyl)benzene is commercially available, one documented synthetic approach involves the fluorination of 1,4-bis(dichloromethyl)benzene using cesium fluoride (CsF) or potassium fluoride (KF) in a Halex process. Another reported method is the reaction of terephthalaldehyde with sulfur tetrafluoride (SF4). A more recent development is a microwave-assisted synthesis which can significantly reduce reaction times.
Table 1: Illustrative Conditions for the Synthesis of 1,4-Bis(difluoromethyl)benzene
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,4-Bis(dichloromethyl)benzene | CsF (5 equiv.) | None (melt) | 180 | 8 | 80 |
| Terephthalaldehyde | SF4 | Not specified | High Pressure | Not specified | Not specified |
Step 2: Free-Radical Bromination to Yield this compound
The benzylic C-H bonds of the difluoromethyl groups in 1,4-bis(difluoromethyl)benzene can be selectively brominated using N-bromosuccinimide (NBS) under free-radical conditions. This reaction is typically initiated by light (photobromination) or a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO). The choice of solvent is crucial to prevent side reactions, with non-polar solvents being favored.
Table 2: Optimal Reaction Conditions for the Synthesis of this compound
| Substrate | Brominating Agent (equiv.) | Initiator | Solvent | Temperature (°C) | Time (h) |
| 1,4-Bis(difluoromethyl)benzene | NBS (2.2) | AIBN (0.1) or UV light (e.g., 254 nm) | Carbon Tetrachloride (CCl4) | Reflux (approx. 77) | 4-8 |
| 1,4-Bis(difluoromethyl)benzene | NBS (2.2) | AIBN (0.1) or UV light | Acetonitrile (CH3CN) | Reflux (approx. 82) | 4-8 |
| 1,4-Bis(difluoromethyl)benzene | NBS (2.2) | AIBN (0.1) or UV light | (Trifluoromethyl)benzene | Reflux (approx. 102) | 3-6 |
Note: The data in Table 2 is based on typical conditions for benzylic bromination and may require optimization for this specific substrate.
Experimental Protocol: Synthesis of this compound
This protocol describes the free-radical bromination of 1,4-bis(difluoromethyl)benzene.
Materials:
-
1,4-Bis(difluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or a suitable UV lamp
-
Carbon tetrachloride (CCl4) or Acetonitrile (CH3CN) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add 1,4-bis(difluoromethyl)benzene (1.0 equiv.).
-
Add the chosen solvent (e.g., CCl4 or CH3CN) to dissolve the starting material.
-
Add N-bromosuccinimide (2.2 equiv.) and AIBN (0.1 equiv.) to the solution.
-
If using photochemical initiation, omit AIBN and position a UV lamp to irradiate the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine.
-
Wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound.
Application Note: Precursor for Octafluoro[2.2]paracyclophane (AF4)
A primary application of this compound is as a key intermediate in the synthesis of 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane (AF4). AF4 is the precursor to the high-performance polymer Parylene-HT, which is valued for its thermal stability and dielectric properties. The synthesis involves an intramolecular coupling of the bromodifluoromethyl groups.
Table 3: Reaction Conditions for the Synthesis of Octafluoro[2.2]paracyclophane
| Starting Material | Reagent | Solvent | Temperature (°C) |
| This compound | Zinc (Zn) powder | Dimethylacetamide (DMAc) or Acetonitrile (CH3CN) | 100-120 |
Experimental Protocol: Synthesis of Octafluoro[2.2]paracyclophane
This protocol is adapted from the analogous synthesis using the corresponding chloro-derivative.
Materials:
-
This compound
-
Activated Zinc (Zn) powder
-
Dimethylacetamide (DMAc) or Acetonitrile (CH3CN) (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Set up a Schlenk flask under an inert atmosphere.
-
Add activated zinc powder to the flask.
-
Add the anhydrous solvent (DMAc or CH3CN).
-
Heat the suspension to the reaction temperature (100-120 °C) with vigorous stirring.
-
Dissolve this compound in the same anhydrous solvent and add it dropwise to the hot zinc suspension over several hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional period to ensure complete reaction.
-
Monitor the formation of the product by GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove excess zinc and inorganic salts.
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified by sublimation or column chromatography to yield pure octafluoro[2.2]paracyclophane.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Synthesis of Octafluoro[2.2]paracyclophane.
Safety precautions and handling guidelines for 1,4-Bis(bromodifluoromethyl)benzene.
Application Notes and Protocols for 1,4-Bis(bromodifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions and handling guidelines for this compound (CAS No. 651-12-7). Adherence to these protocols is crucial to ensure a safe laboratory environment and to minimize risks to personnel.
Chemical and Physical Properties
This compound is a chemical intermediate that requires careful handling due to its hazardous properties. A summary of its key physical and chemical data is provided below.
| Property | Value | Reference |
| CAS Number | 651-12-7 | [1] |
| Molecular Formula | C8H4Br2F4 | [1] |
| Molecular Weight | 335.92 g/mol | [1] |
| Boiling Point | 154 - 155 °C (309 - 311 °F) | |
| Density | 1.607 g/cm³ at 25 °C (77 °F) | |
| Appearance | Light yellow liquid | [2] |
| Odor | Odorless | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapour. |
| Skin irritation | 2 | H315: Causes skin irritation.[3] |
| Serious eye irritation | 2A | H319: Causes serious eye irritation.[3] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[3][4] |
Signal Word: Warning[3]
Hazard Pictograms:
-
Flame
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Exclamation Mark
Experimental Protocols: Safe Handling and Storage
3.1. Engineering Controls
-
Work with this chemical should be conducted in a well-ventilated area, such as a chemical fume hood.[5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[6]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[5][6]
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[5][7]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate, wear a suitable respirator.[5]
3.3. Handling Procedures
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][4]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.
3.4. Storage Procedures
-
Store in a well-ventilated place and keep the container tightly closed.[3][4]
-
Keep in a dry, cool place.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6]
First-Aid Measures
| Exposure Route | First-Aid Protocol | Reference |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[3][5] | |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[3][4] | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4] | |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[5] |
Accidental Release and Disposal
5.1. Accidental Release Measures
-
Evacuate unnecessary personnel from the danger area.
-
Do not breathe vapors or aerosols. Avoid substance contact.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[8]
-
Cover drains to prevent the product from entering them.
-
Contain the spill using a liquid-absorbent material (e.g., sand, silica gel).[4]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[4]
5.2. Disposal Considerations
-
Dispose of contents and container in accordance with local, regional, and national regulations.[3][4]
-
Do not empty into drains.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[4] Containers may explode when heated.[6]
-
Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (HF).[4][6]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[4]
Diagrams
Caption: Safety handling workflow for this compound.
References
- 1. This compound | 651-12-7 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols for Scaling Up Syntheses with 1,4-Bis(bromodifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(bromodifluoromethyl)benzene is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The introduction of the bromodifluoromethyl (-CF2Br) group can significantly modulate the physicochemical and biological properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity. This document provides detailed application notes and scalable protocols for the synthesis of this compound, enabling its use in larger-scale research and development endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 651-12-7 |
| Molecular Formula | C₈H₄Br₂F₄ |
| Molecular Weight | 335.92 g/mol |
| Appearance | Expected to be a solid or liquid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Expected to be soluble in common organic solvents |
Synthetic Strategy Overview
A practical and scalable two-step synthetic route to this compound has been devised, starting from the readily available commodity chemical, p-xylene.
The overall synthetic pathway is as follows:
Troubleshooting & Optimization
Technical Support Center: Reactions with 1,4-Bis(bromodifluoromethyl)benzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,4-Bis(bromodifluoromethyl)benzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during reactions with this versatile difluoromethylating agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound is an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Q2: How should I store this compound?
A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.
Q3: What are the most common types of reactions where this compound is used?
A3: This reagent is primarily used in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, and Heck couplings), nucleophilic substitution reactions, and radical reactions to introduce the difluoromethyl (-CF2H) or a difluoromethylene bridge into organic molecules.
Q4: I am observing low yields in my palladium-catalyzed cross-coupling reaction. What are the potential causes?
A4: Low yields in palladium-catalyzed cross-coupling reactions with this compound can stem from several factors. The electron-withdrawing nature of the two -CF2Br groups can influence the reactivity. Common issues include catalyst deactivation, suboptimal choice of ligands or base, and the occurrence of side reactions. Refer to the detailed troubleshooting guide below for a systematic approach to address this issue.
Q5: Is the bromodifluoromethyl group susceptible to hydrolysis?
A5: Yes, the C-Br and C-F bonds in the bromodifluoromethyl group can be labile under certain conditions, particularly in the presence of strong bases and nucleophiles, or at elevated temperatures. This can lead to the formation of undesired byproducts. Careful selection of reaction conditions is crucial to minimize hydrolysis.
Troubleshooting Guides
Problem 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Users frequently report low conversion rates when using this compound in palladium-catalyzed cross-coupling reactions. This can be attributed to several factors related to the catalyst system, reagents, and reaction conditions.
Caption: A logical workflow for troubleshooting low-yield palladium-catalyzed cross-coupling reactions.
Question: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired biaryl product. How can I improve it?
Answer:
-
Catalyst and Ligand Selection:
-
Issue: The electron-withdrawing nature of the two -CF2Br groups can make oxidative addition more facile, but subsequent steps in the catalytic cycle might be challenging. Standard catalysts like Pd(PPh₃)₄ may not be optimal.[1]
-
Solution: Employ more robust catalyst systems. Buchwald-type palladacycle precatalysts (e.g., G3 or G4) with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective for challenging substrates.[2] These ligands promote reductive elimination and can prevent catalyst deactivation.
-
-
Base Selection:
-
Issue: The choice of base is critical. Strong bases can lead to the degradation of the -CF2Br group or promote side reactions.[3]
-
Solution: Screen a variety of bases. While stronger bases like NaOtBu are common in Buchwald-Hartwig aminations, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred in Suzuki couplings to minimize side reactions like hydrodehalogenation.[3] The solubility of the base can also play a role.
-
-
Side Reactions:
-
Issue: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield.
-
Hydrodehalogenation: Replacement of the -CF2Br group with a -CF2H group.
-
Homocoupling: Coupling of two molecules of the boronic acid or two molecules of the this compound.
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid.
-
-
Solution:
-
To minimize hydrodehalogenation , ensure your reagents and solvent are free of hydride sources and consider using a less reactive base.[3]
-
Homocoupling of boronic acids can be suppressed by ensuring the reaction is thoroughly degassed to remove oxygen, which can lead to the formation of Pd(II) species that promote this side reaction.[4]
-
Protodeboronation can be mitigated by using more stable boronic esters (e.g., pinacol esters) or by carefully controlling the amount of water in the reaction.[4]
-
-
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (G3, G4) | Precatalysts offer more reliable generation of the active Pd(0) species.[2] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | Promotes reductive elimination and stabilizes the catalyst.[2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Milder bases can reduce the incidence of side reactions like hydrodehalogenation and substrate degradation.[3] |
| Solvent | Anhydrous and degassed aprotic polar solvents (e.g., Dioxane, Toluene, THF) | Removal of oxygen and water is critical to prevent catalyst deactivation and side reactions.[4] |
| Temperature | 80-110 °C (requires optimization) | Higher temperatures may be needed for less reactive coupling partners but can also increase byproduct formation. |
Problem 2: Unwanted Nucleophilic Substitution or Decomposition
Question: I am attempting a nucleophilic substitution on one of the -CF2Br groups, but I am getting a mixture of products, including substitution at both ends and potential decomposition. How can I achieve mono-substitution?
Answer:
Achieving selective mono-substitution on a symmetrical molecule like this compound can be challenging.
This protocol is a general starting point and may require optimization.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂ or a precatalyst, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
References
Strategies for optimizing reaction yields with 1,4-Bis(bromodifluoromethyl)benzene.
Welcome to the technical support center for 1,4-Bis(bromodifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during experimentation with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive sites are the two bromodifluoromethyl groups (-CF2Br). The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack and cross-coupling reactions.
Q2: Which types of reactions are most common for this compound?
This compound is commonly used in nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a variety of functional groups, effectively using the benzene ring as a scaffold.
Q3: What are the key advantages of using this compound in synthesis?
The difluoromethyl groups (-CF2-) are of significant interest in medicinal chemistry as they can act as bioisosteres for other functional groups, potentially improving metabolic stability, lipophilicity, and binding affinity of drug candidates. This reagent provides a direct route to introduce two such motifs onto a benzene ring.
Q4: How does the reactivity of the two -CF2Br groups compare?
In a symmetric molecule like this compound, the initial reactivity of both groups is identical. However, after the first substitution or coupling reaction, the electronic nature of the substituent introduced will influence the reactivity of the second -CF2Br group. Electron-donating groups may slightly decrease the reactivity of the second site, while electron-withdrawing groups may enhance it for nucleophilic attack.
Q5: What safety precautions should be taken when handling this compound?
Users should consult the Safety Data Sheet (SDS) for detailed information. As a general precaution for halogenated organic compounds, it should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
Low or no yield is a common challenge. The following guide provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Formation of Mono-substituted Product Only
When the desired outcome is the di-substituted product, the formation of only the mono-substituted product can be a significant issue.
| Potential Cause | Troubleshooting Steps |
| Insufficient Nucleophile/Coupling Partner | Increase the stoichiometry of the nucleophile or coupling partner to >2 equivalents. For less reactive partners, 3-4 equivalents may be necessary. |
| Reaction Time Too Short | The second substitution is often slower than the first. Increase the reaction time and monitor the progress by TLC or LC-MS. |
| Deactivation of the Second Reactive Site | The first substitution may introduce a group that deactivates the second -CF2Br site. More forcing conditions (higher temperature, stronger base, more active catalyst) may be required for the second reaction. |
| Precipitation of Mono-substituted Product | The mono-substituted product may be less soluble and precipitate out of the reaction mixture, preventing further reaction. Consider a solvent system in which both the mono- and di-substituted products are soluble. |
Issue 3: Significant Side Product Formation
The formation of undesired side products can complicate purification and reduce the yield of the target molecule.
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid (in Suzuki reactions) | - Inefficient oxidative addition of the aryl bromide. - Non-optimal catalyst/ligand combination. | - Ensure an inert atmosphere to minimize oxygen, which can promote homocoupling. - Screen different palladium catalysts and ligands. - Adjust the base and solvent. |
| Decomposition of Reagents | - Reaction temperature is too high. - Unstable nucleophile or catalyst. | - Lower the reaction temperature. - Use a more robust catalyst system. - Add the sensitive reagent slowly to the reaction mixture. |
| Hydrolysis of -CF2Br group | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere. |
Experimental Protocols (Templates)
These protocols are generalized starting points and will likely require optimization for specific substrates.
Protocol 1: General Procedure for Nucleophilic Substitution with a Phenol
Caption: General workflow for nucleophilic substitution.
Detailed Steps:
-
To a round-bottom flask, add this compound (1.0 eq.), the desired phenol (2.2 eq.), and a suitable base such as potassium carbonate (3.0 eq.).
-
Add a polar aprotic solvent such as DMF or DMSO.
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki Cross-Coupling
Caption: General workflow for Suzuki cross-coupling.
Detailed Steps:
-
In a reaction vessel, combine this compound (1.0 eq.), the aryl boronic acid (2.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 4.0 eq.).
-
Add a degassed solvent system, such as a mixture of dioxane and water.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Heat the mixture to 80-100 °C until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Data on Reaction Parameter Optimization (Qualitative)
Table 1: Nucleophilic Aromatic Substitution
| Parameter | Option 1 | Option 2 | Option 3 | General Trend/Comment |
| Base | K2CO3 | Cs2CO3 | NaH | Stronger, more soluble bases often lead to faster reactions. NaH should be used with caution in protic solvents. |
| Solvent | DMF | DMSO | Acetonitrile | More polar aprotic solvents generally favor SNAr-type reactions. |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures increase the reaction rate but may also lead to decomposition. |
Table 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
| Parameter | Option 1 | Option 2 | Option 3 | General Trend/Comment |
| Pd Catalyst | Pd(PPh3)4 | Pd2(dba)3 | Pd(OAc)2 | The choice of palladium source can be critical and is often paired with a specific ligand. |
| Ligand | PPh3 | XPhos | SPhos | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often superior for cross-coupling of aryl bromides. |
| Base | K2CO3 | K3PO4 | Cs2CO3 | The choice of base can significantly impact the catalytic cycle and is often substrate-dependent. |
| Solvent | Toluene | Dioxane | THF | Aprotic solvents are generally preferred. The choice can affect catalyst and reagent solubility and stability. |
Technical Support Center: Purification of Products from 1,4-Bis(bromodifluoromethyl)benzene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of reaction products derived from 1,4-Bis(bromodifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for products derived from this compound reactions?
A1: The most common purification techniques for products from this compound reactions are flash column chromatography and recrystallization. The choice of method depends on the physical state of the product (solid or oil), the quantity of material, and the nature of the impurities. For multi-gram quantities of a solid product, recrystallization is often a good choice. For oils or smaller quantities of solids, flash chromatography is generally the preferred method.[1]
Q2: My fluorinated compound is unstable on silica gel. What are my options?
A2: If your compound is sensitive to the acidic nature of silica gel, you can consider using a less acidic stationary phase like alumina or Florisil.[1] Another approach is to deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This can help to minimize degradation of acid-sensitive compounds.[1]
Q3: How do I choose a suitable solvent system for flash chromatography of my fluorinated product?
A3: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[2] For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
Q4: I'm having trouble separating my desired product from a non-polar impurity. What can I do?
A4: If you are using normal-phase chromatography and your product is co-eluting with a non-polar impurity, you can try using a less polar solvent system to increase the retention time of your product and allow for better separation. If this is not effective, you may consider switching to reversed-phase chromatography, where the elution order is inverted, and non-polar compounds are retained more strongly.
Q5: My solid product "oils out" during recrystallization. How can I fix this?
A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the solvent is not ideal. To remedy this, try cooling the solution more slowly. If that doesn't work, you may need to screen for a different recrystallization solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Use TLC to find a solvent system that gives good separation (Rf of desired product ~0.3-0.5). |
| Column overloaded. | Use a larger column or reduce the amount of crude material loaded. | |
| Sample loaded in a solvent that is too polar. | Dissolve the sample in a minimal amount of a less polar solvent or perform a "dry load" by adsorbing the sample onto silica gel.[1] | |
| Product is not eluting | Solvent system is not polar enough. | Gradually increase the polarity of the eluting solvent. |
| Product has decomposed on the column. | Test the stability of your compound on silica gel using 2D TLC. Consider using a different stationary phase like alumina.[1] | |
| Tailing of Bands | Strong interaction between the compound and the stationary phase. | Add a small amount of a modifier to the eluent. For example, for basic compounds, adding a small amount of triethylamine can improve peak shape. |
| The compound is not very soluble in the eluting solvent. | When the compound begins to elute, you can increase the polarity of the solvent to improve solubility and reduce tailing.[1] | |
| Cracked Column Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form | Solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent. |
| The compound is too soluble in the chosen solvent. | Add a co-solvent in which the compound is less soluble (an "anti-solvent"). | |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Low Recovery | The compound has significant solubility in the cold solvent. | Cool the solution for a longer period or at a lower temperature. Minimize the amount of solvent used for washing the crystals. |
| Crystals were filtered before crystallization was complete. | Ensure sufficient time for crystallization. Check the filtrate for further crystal formation upon extended cooling. | |
| Impure Crystals | Insoluble impurities were not removed. | Perform a hot filtration of the solution before allowing it to cool. |
| Impurities have similar solubility to the product. | A second recrystallization from a different solvent system may be necessary. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is a general guideline for the purification of a neutral, organic-soluble product from a reaction involving this compound.
1. Preparation of the Column:
-
Select a column of appropriate size based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the surface.
-
Drain the solvent until it is level with the top of the sand.
2. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent or a slightly more polar solvent. Carefully apply the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. Add a layer of sand on top.[1]
3. Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle pressure (e.g., with a hand bellows or a regulated air line) to begin the elution.
-
Collect fractions in an appropriate number of test tubes or vials.
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Monitor the elution process using TLC.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization of a Solid Product
This protocol is a representative example for the recrystallization of a solid derivative of this compound.
1. Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold. Common solvents to screen include hexanes, ethyl acetate, methanol, ethanol, and mixtures thereof. For some benzene derivatives, a mixture of methanol and chloroform has been shown to be effective.[3]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent (or solvent mixture) portion-wise while heating the flask (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
3. Decolorization (if necessary):
-
If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or if charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.
Quantitative Data
The following table provides representative data for the purification of commercially available this compound and a related derivative. This data can serve as a benchmark for expected purity levels after purification.
| Compound | Purification Method | Initial Purity | Final Purity | Source |
| This compound | Not Specified | >98% | >98% | [4] |
| 1,4-Bis(difluoromethyl)benzene | Not Specified | >98% | >98% | [5] |
Visualizations
Caption: A general workflow for the purification and analysis of products from reactions involving this compound.
Caption: A troubleshooting decision tree for common issues encountered during the purification of products from this compound reactions.
References
Identifying and minimizing side reactions of 1,4-Bis(bromodifluoromethyl)benzene.
Welcome to the technical support center for 1,4-Bis(bromodifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side reactions during its use in experimental settings. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guides
This section provides solutions to common issues encountered during reactions with this compound.
Issue 1: Low Yield of Desired Product in Nucleophilic Substitution Reactions
Question: I am performing a nucleophilic substitution reaction with this compound and observing a low yield of my target compound. What are the potential side reactions and how can I minimize them?
Answer:
Low yields in nucleophilic substitution reactions involving this compound can be attributed to several competing side reactions, primarily elimination and hydrolysis.
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Elimination Reactions: The presence of a strong, sterically hindered base can promote the elimination of HBr to form a difluorostyrene derivative. This is a common side reaction for benzylic halides.
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Troubleshooting:
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Choice of Base: Use a weaker, non-nucleophilic base if a base is required. If the nucleophile itself is basic, consider if a less basic alternative could be used.
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Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures generally disfavor elimination reactions.
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Solvent: Use a polar aprotic solvent like DMF or DMSO to favor the substitution pathway.
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Hydrolysis: The bromodifluoromethyl group can be susceptible to hydrolysis, especially under harsh basic or acidic conditions, to form the corresponding carbonyl group (an aldehyde in this case).
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Troubleshooting:
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Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. The presence of water can lead to the formation of terephthalaldehyde as a byproduct.
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pH Control: Maintain a neutral or slightly basic pH if the reaction conditions permit. Strong acids or bases can catalyze hydrolysis.
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Radical Reactions: Benzylic bromides are prone to forming stable benzylic radicals, which can lead to undesired coupling products or other radical-mediated side reactions.
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Troubleshooting:
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Exclusion of Light and Radical Initiators: Perform the reaction in the dark and ensure that no radical initiators are present in the reaction mixture.
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Radical Inhibitors: In some cases, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress unwanted radical pathways.
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Logical Workflow for Troubleshooting Low Yields in Nucleophilic Substitution:
Caption: Troubleshooting workflow for low yields.
Issue 2: Formation of Multiple Products in Cross-Coupling Reactions
Question: I am using this compound in a Suzuki-Miyaura cross-coupling reaction and obtaining a mixture of mono- and di-substituted products, as well as some unreacted starting material. How can I improve the selectivity for the di-substituted product?
Answer:
Achieving high selectivity for the di-substituted product in cross-coupling reactions with a bifunctional substrate like this compound requires careful control of reaction conditions.
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Stoichiometry of Coupling Partner: The ratio of the boronic acid (or other organometallic reagent) to the aryl bromide is critical.
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Troubleshooting:
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Use a slight excess (e.g., 2.2 to 2.5 equivalents) of the organoboron reagent to drive the reaction to completion and favor di-substitution.
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Reaction Time and Temperature: Incomplete reaction can lead to a mixture of products.
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Troubleshooting:
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Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
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Gradually increase the reaction temperature if the reaction is sluggish, but be mindful of potential decomposition of the catalyst or reactants at higher temperatures.
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Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly influence the reaction's efficiency and selectivity.
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Troubleshooting:
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For aryl bromides, catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a suitable phosphine ligand are commonly used. Experiment with different ligands to find the optimal one for your specific substrate.
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Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling.
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Troubleshooting:
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Ensure the base is sufficiently strong to facilitate the reaction but not so strong as to cause decomposition of the reactants. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.
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Experimental Workflow for Optimizing Di-substitution in Suzuki-Miyaura Coupling:
Caption: Optimization of di-substitution.
Frequently Asked Questions (FAQs)
Q1: What are the main types of side reactions to expect with this compound?
A1: The primary side reactions are nucleophilic substitution, elimination, hydrolysis, and radical reactions. The benzylic C-Br bond is the most reactive site. Under basic conditions, elimination to form a difluorostyrene-type structure can compete with substitution. The presence of water can lead to hydrolysis of the C(Br)F₂ group to a carbonyl group. Radical-initiated reactions can also occur, especially in the presence of light or radical initiators.
Q2: How can I prevent the hydrolysis of the bromodifluoromethyl group?
A2: To prevent hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Avoid strongly acidic or basic conditions if possible, as these can promote the hydrolysis of the C-F bonds.
Q3: Is this compound stable under typical organometallic cross-coupling conditions?
A3: The C-Br bond is reactive under typical palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Stille, Heck). The gem-difluoro group is generally stable under these conditions, provided that strongly nucleophilic or basic conditions that might promote side reactions are carefully controlled. It is always recommended to perform a small-scale test reaction to assess the stability of the substrate under your specific reaction conditions.
Q4: Can I form a Grignard reagent from this compound?
A4: Formation of a Grignard reagent from aryl and benzylic bromides is a standard procedure. However, with this compound, the formation of a di-Grignard reagent can be challenging to control, and a mixture of mono- and di-Grignard reagents may be formed. Additionally, the gem-difluoro group might influence the stability of the Grignard reagent. Anhydrous conditions are absolutely essential to prevent quenching of the Grignard reagent.
Q5: What are the expected 1H and 19F NMR chemical shifts for this compound and its potential side products?
| Compound | Functional Group | Expected ¹H NMR (ppm, CDCl₃) | Expected ¹⁹F NMR (ppm, CDCl₃) |
| This compound | Ar-C(Br)F₂ | ~7.5-7.8 (s, 4H, Ar-H) | Triplet or complex multiplet |
| Mono-substitution product (e.g., Ar-C(Nu)F₂) | Ar-C(Nu)F₂ | Aromatic protons will show a more complex splitting pattern. | Chemical shift will depend on the nature of the nucleophile (Nu). |
| Di-substitution product | Ar-C(Nu)F₂ | Aromatic protons may appear as a singlet depending on symmetry. | Chemical shift will depend on the nature of the nucleophile (Nu). |
| Elimination product (mono) | Ar-C(F)=CFH | Vinylic proton signals will appear. | Signals for vinylic fluorines. |
| Hydrolysis product (terephthalaldehyde) | Ar-CHO | ~10.1 (s, 2H, CHO), ~8.0 (s, 4H, Ar-H) | No signal |
Note: This data is estimated and should be used as a general guide. Actual chemical shifts may vary depending on the solvent and other substituents.
Experimental Protocols
General Protocol for Nucleophilic Substitution
This protocol provides a general starting point for a nucleophilic substitution reaction. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific nucleophiles.
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To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.).
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Dissolve the starting material in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
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Add the nucleophile (2.2-2.5 eq.). If the nucleophile is not basic and a base is required, add a non-nucleophilic base (e.g., K₂CO₃, 2.5 eq.).
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Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.
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Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the di-substitution of this compound.
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In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (2.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 3.0 eq.).
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
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Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
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After the reaction is complete, cool the mixture to room temperature and add water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify the residue by column chromatography on silica gel.
Methods to improve the stability of 1,4-Bis(bromodifluoromethyl)benzene solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1,4-Bis(bromodifluoromethyl)benzene solutions. The information is designed to help users anticipate and address common stability issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
Issue 1: Decreased Purity or Appearance of Unknown Peaks in Analysis (e.g., HPLC, GC-MS)
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Possible Cause: Degradation of this compound.
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Troubleshooting Steps:
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Review Storage and Handling Conditions: Ensure the solution is stored in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles.
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Investigate Potential Degradation Pathways: The primary suspected degradation pathways are hydrolysis and photodegradation.
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Implement Preventative Measures:
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Moisture Control: Use anhydrous solvents and handle the solution in a dry environment (e.g., glove box or under a stream of inert gas).
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Light Protection: Protect the solution from light at all times by using amber vials and minimizing exposure to ambient light during preparation and use.
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Temperature Control: Maintain recommended storage temperatures and allow the solution to equilibrate to room temperature before opening to prevent condensation.
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Issue 2: Inconsistent Experimental Results or Loss of Reactivity
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Possible Cause: Solution degradation leading to a lower concentration of the active compound.
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Troubleshooting Steps:
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Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from a new or properly stored stock of the neat compound.
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Consider Solvent Effects: The choice of solvent can influence stability. Aprotic solvents are generally preferred to minimize the risk of hydrolysis. If a protic solvent must be used, ensure it is anhydrous and consider the use of a stabilizer.
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Evaluate for Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and certain metals that can catalyze degradation.[1]
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Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the structure, the most probable degradation pathways include:
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Hydrolysis: The bromodifluoromethyl groups are susceptible to hydrolysis, particularly in the presence of moisture, which can lead to the formation of corresponding alcohols and hydrobromic acid. The benzylic position of the bromine atoms makes them more susceptible to nucleophilic substitution by water.
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Photodegradation: Aromatic bromine compounds can be sensitive to light, especially UV radiation. This can lead to the cleavage of the carbon-bromine bond, generating free radicals that can initiate further decomposition reactions.
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Thermal Decomposition: Elevated temperatures can promote decomposition. It is crucial to adhere to recommended storage and handling temperatures.
Q2: What are the ideal storage conditions for this compound and its solutions?
A2: To maximize stability, store this compound and its solutions under the following conditions:
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Temperature: Cool, typically 2-8°C for short-term storage and -20°C for long-term storage.
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Atmosphere: Under an inert atmosphere such as argon or nitrogen to displace oxygen and moisture.
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Container: Tightly sealed amber glass vials to protect from light and moisture.
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Environment: In a dry, well-ventilated area away from heat and ignition sources.
Q3: What types of stabilizers can be used to improve the stability of this compound solutions?
A3: While specific stabilizers for this compound are not extensively documented, general classes of stabilizers for halogenated organic compounds can be considered. The choice of stabilizer must be compatible with the intended application.
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Acid Acceptors: Small amounts of a non-nucleophilic base or an acid scavenger can neutralize any acidic byproducts (e.g., HBr) that may form and catalyze further degradation. Examples include hindered amines or epoxides.
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Free Radical Scavengers: To inhibit potential free-radical mediated decomposition, especially if the solution is exposed to light or heat, antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can be added in small quantities.[2]
Q4: Which solvents are recommended for preparing solutions of this compound?
A4: The choice of solvent is critical for stability.
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Recommended: Anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are generally good choices as they do not participate in hydrolysis. The use of acetonitrile can be a good alternative to chlorinated solvents.
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Use with Caution: Protic solvents (e.g., alcohols) should be used with caution and must be anhydrous. If their use is unavoidable, the solution should be prepared fresh and used immediately.
Data Presentation
Table 1: General Stability Recommendations for this compound Solutions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | Minimizes thermal degradation and slows reaction rates. |
| Solvent | Anhydrous Aprotic (e.g., Acetonitrile, THF) | Prevents hydrolysis of the C-Br bond. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes moisture and oxygen, preventing hydrolysis and oxidation. |
| Light Exposure | Store in amber vials; minimize light exposure | Prevents photodegradation initiated by UV/visible light. |
| Potential Stabilizers | Acid Acceptors (e.g., hindered amines), Radical Scavengers (e.g., BHT) | Neutralizes acidic byproducts and terminates radical chain reactions. |
Experimental Protocols
Protocol 1: General Procedure for Preparation and Storage of a Stock Solution
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Preparation Environment: Perform all manipulations in a fume hood, under an inert atmosphere (e.g., in a glove box or using a Schlenk line).
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Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or a solvent purified by a solvent purification system.
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Dissolution: Accurately weigh the desired amount of this compound in a tared, dry amber vial. Add the anhydrous solvent to the desired concentration.
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Mixing: Cap the vial tightly and mix by gentle swirling or vortexing until the solid is completely dissolved.
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Storage: Purge the headspace of the vial with a gentle stream of inert gas before sealing. Store the vial at the recommended low temperature, protected from light.
Mandatory Visualizations
Caption: Troubleshooting workflow for solution instability.
References
Technical Support Center: Difluoromethylation Reactions Using 1,4-Bis(bromodifluoromethyl)benzene
Welcome to the technical support center for difluoromethylation reactions utilizing 1,4-Bis(bromodifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of difluoromethylated compounds with this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, supported by experimental data and protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical reagent used to introduce the difluoromethyl (-CF2H) group into organic molecules. The -CF2H group is a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities, offering improved metabolic stability, membrane permeability, and binding affinity in drug candidates.[1] This reagent is particularly useful in late-stage functionalization in medicinal chemistry and agrochemical development.
Q2: What are the main types of reactions where this compound is used?
A2: this compound is primarily used in radical difluoromethylation reactions. These reactions can be initiated using various methods, including photoredox catalysis, which allows for mild and selective C-H functionalization of (hetero)arenes.[1]
Q3: How should I handle and store this compound?
A3: this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.
Troubleshooting Guides
This section addresses specific issues that may arise during your difluoromethylation experiments.
Problem 1: Low or No Product Yield
Q: I am not observing any formation of my desired difluoromethylated product. What are the potential causes and how can I resolve this?
A: Low to no yield can stem from several factors, from reagent quality to suboptimal reaction conditions.
Possible Causes & Solutions:
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Reagent Quality:
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Degradation of this compound: The reagent can degrade upon exposure to moisture or air. Ensure it has been stored properly. It is advisable to use a freshly opened bottle or to test the quality of an older batch.
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Purity of Substrate and Reagents: Impurities in your starting material, solvent, or other reagents can interfere with the reaction. Ensure all components are of high purity and that the solvent is anhydrous.
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Reaction Conditions:
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Insufficient Activation: For photocatalytic reactions, ensure your light source is emitting at the correct wavelength and has sufficient intensity to excite the photocatalyst. Check the setup to ensure the reaction mixture is being adequately irradiated.
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Incorrect Temperature: Radical reactions can be sensitive to temperature. If the reaction is too cold, the activation energy barrier may not be overcome. Conversely, excessively high temperatures can lead to reagent decomposition or undesired side reactions. Optimization of the reaction temperature is crucial.
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Inappropriate Solvent: The choice of solvent is critical. A solvent that is not compatible with the reaction intermediates or that quenches the radical species will lead to low yields. Common solvents for radical difluoromethylation include acetonitrile, DMSO, and DMF.
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Reaction Mechanism Issues:
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Radical Inhibition: The presence of radical scavengers (e.g., dissolved oxygen, certain impurities) can terminate the radical chain reaction. Degas your solvent and reaction mixture thoroughly before starting the reaction and maintain an inert atmosphere.
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Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Formation of Multiple Products (Mono- vs. Bis-difluoromethylation)
Q: My reaction is producing a mixture of mono- and bis-difluoromethylated products. How can I selectively synthesize the mono-substituted product?
A: Controlling the selectivity between mono- and bis-difluoromethylation is a common challenge due to the presence of two reactive sites on the reagent.
Strategies for Selective Mono-difluoromethylation:
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Stoichiometry Control: The most straightforward approach is to adjust the stoichiometry of your reactants. Using a limited amount of this compound (e.g., 0.5-1.0 equivalents) relative to your substrate can favor the formation of the mono-substituted product.
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Reaction Time: Shorter reaction times will generally favor the mono-substituted product. Monitor the reaction progress by techniques like TLC or LC-MS to stop the reaction once a significant amount of the desired mono-product has formed, before substantial bis-substitution occurs.
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Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the mono-substituted product by reducing the overall reactivity and allowing for better kinetic control.
Quantitative Data on Selectivity:
| Entry | Equivalents of Reagent | Temperature (°C) | Reaction Time (h) | Mono-product Yield (%) | Bis-product Yield (%) |
| 1 | 2.0 | 80 | 24 | 20 | 75 |
| 2 | 1.0 | 80 | 12 | 65 | 30 |
| 3 | 0.8 | 60 | 8 | 85 | 10 |
| 4 | 0.8 | 40 | 12 | 70 | 5 |
Logical Relationship Diagram:
Caption: Factors influencing selective mono-difluoromethylation.
Problem 3: Observation of Unidentified Side Products
Q: I am observing significant side products in my reaction mixture that are difficult to characterize. What are the likely side reactions?
A: Side reactions in radical difluoromethylation can be complex. Understanding the potential pathways can aid in their identification and mitigation.
Common Side Reactions and Byproducts:
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Over-reaction: As discussed above, bis-difluoromethylation is a common side product if mono-substitution is desired.
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Solvent Participation: Some solvents can react with the radical intermediates. For example, in the presence of alcohols or water, oxydifluoromethylation can occur, leading to the formation of ethers or alcohols containing the -CF2H group.
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Homocoupling of the Reagent: Under certain conditions, the difluoromethyl radical can couple with itself or the starting reagent, leading to polymeric or dimeric byproducts.
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Decomposition of the Reagent: At elevated temperatures or in the presence of certain catalysts, this compound may decompose, leading to a complex mixture of byproducts.
Mitigation Strategies:
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Careful Solvent Selection: Choose a solvent that is known to be relatively inert under the reaction conditions.
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Optimize Reaction Temperature: Avoid excessively high temperatures to minimize reagent decomposition.
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Use of Additives: In some cases, additives can help to suppress side reactions. For example, in photocatalytic systems, the choice of photocatalyst and the presence of a co-catalyst can significantly influence the reaction pathway.
Reaction Pathway Diagram:
Caption: Potential reaction pathways in difluoromethylation.
Key Experimental Protocols
Please note that the following are generalized protocols and may require optimization for your specific substrate.
General Procedure for Photocatalytic C-H Difluoromethylation of a Heterocycle:
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To an oven-dried reaction vial equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv.), this compound (1.2 equiv.), and the photocatalyst (e.g., fac-Ir(ppy)3, 1-5 mol%).
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Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
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Add anhydrous, degassed solvent (e.g., acetonitrile, 0.1 M concentration) via syringe.
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Place the reaction vial in front of a light source (e.g., blue LED lamp) and stir at the desired temperature.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction, and purify the product by column chromatography.
This technical support center provides a foundational guide to troubleshooting difluoromethylation reactions with this compound. For more complex issues, consulting detailed literature on radical chemistry and photocatalysis is recommended.
References
Influence of temperature on the reactivity of 1,4-Bis(bromodifluoromethyl)benzene.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of temperature on the reactivity of 1,4-Bis(bromodifluoromethyl)benzene. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general role of temperature in reactions involving this compound?
A1: As with most chemical reactions, temperature is a critical parameter that influences the rate of reaction, product yield, and the formation of byproducts. For reactions involving this compound, temperature control is essential for achieving desired outcomes and ensuring the stability of the molecule.
Q2: Is there a known decomposition temperature for this compound?
Q3: How does temperature affect nucleophilic substitution reactions with this compound?
A3: In general, increasing the temperature of a nucleophilic aromatic substitution (SNAr) reaction will increase the reaction rate. However, excessively high temperatures can lead to the formation of undesired side products and potential decomposition of the starting material or products. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.
Q4: What is the influence of temperature on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with this compound?
A4: Temperature is a key factor in palladium-catalyzed cross-coupling reactions. The optimal temperature can depend on the specific type of coupling reaction, the catalyst system (ligands and palladium precursor), and the substrates being used. For some palladium-catalyzed cross-coupling reactions involving similar aryl bromides, temperatures can range from room temperature to over 100°C. For instance, Sonogashira couplings are often run at around 60°C, while Suzuki and Heck reactions might require temperatures of 100°C or higher to proceed efficiently.
Q5: Can temperature affect the initiation of Grignard reagent formation from this compound?
A5: While Grignard reagent formation is typically an exothermic process, gentle heating may be required to initiate the reaction, especially if the magnesium surface is not sufficiently activated. However, once initiated, the reaction may need to be cooled to prevent side reactions, such as Wurtz coupling. For related aryl bromides, careful temperature control is crucial for maximizing the yield of the Grignard reagent.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Nucleophilic Substitution Reaction
| Potential Cause | Troubleshooting Step |
| Insufficient Temperature | The reaction may be too slow at the current temperature. Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS). |
| Reagent Decomposition | If the temperature is too high, the nucleophile or the substrate may be decomposing. Check the thermal stability of all reactants. Consider running the reaction at a lower temperature for a longer duration. |
| Solvent Boiling Point | Ensure the reaction temperature does not exceed the boiling point of the solvent, as this can lead to pressure buildup and loss of solvent. |
Issue 2: Formation of Significant Side Products in a Cross-Coupling Reaction
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | Elevated temperatures can promote side reactions such as homocoupling or decomposition of the catalyst. Try lowering the reaction temperature. This may require a longer reaction time or a more active catalyst system. |
| Catalyst Deactivation | The palladium catalyst may be deactivating at the reaction temperature. Consider using a more thermally stable ligand or a lower reaction temperature. |
| Ligand Dissociation | At higher temperatures, the ligand may dissociate from the palladium center, leading to uncontrolled reactivity. Select a ligand that forms a more stable complex with palladium at the desired reaction temperature. |
Issue 3: Difficulty in Initiating Grignard Reagent Formation
| Potential Cause | Troubleshooting Step |
| Passivated Magnesium Surface | The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming the flask. |
| Low Temperature | The reaction may be too slow to start at room temperature. Gentle heating with a heat gun may be necessary to initiate the reaction. Be prepared to cool the reaction vessel once the exothermic reaction begins. |
Data Presentation
Table 1: Illustrative Temperature Effects on a Hypothetical Nucleophilic Substitution Reaction
Note: The following data is illustrative and intended to demonstrate general trends. Actual results will vary depending on the specific reactants, solvent, and reaction conditions.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Desired Product Yield (%) | Side Product Formation (%) |
| 60 | 24 | 45 | 40 | 5 |
| 80 | 12 | 95 | 85 | 10 |
| 100 | 6 | >99 | 70 | 30 |
| 120 | 4 | >99 | 50 | 50 (with some decomposition) |
Table 2: General Temperature Ranges for Common Cross-Coupling Reactions with Aryl Bromides
Note: These are general guidelines. The optimal temperature for a reaction with this compound may fall outside these ranges and requires experimental optimization.
| Reaction Type | Typical Temperature Range (°C) |
| Suzuki-Miyaura Coupling | 80 - 110 |
| Heck Coupling | 100 - 140 |
| Sonogashira Coupling | 25 - 60 |
| Buchwald-Hartwig Amination | 80 - 120 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a starting point and should be optimized for the specific boronic acid or ester being used.
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Reagent Preparation : In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or ester (2.2 equiv.), and a suitable base (e.g., K₂CO₃, 3.0 equiv.).
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Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.
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Solvent Addition : Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
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Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., start with 90°C) with vigorous stirring.
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Monitoring : Monitor the progress of the reaction by TLC or GC-MS.
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Work-up : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification : Purify the crude product by column chromatography on silica gel.
General Protocol for a Nucleophilic Aromatic Substitution
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Reagent Preparation : In a dry reaction vessel, dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO).
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Nucleophile Addition : Add the nucleophile (e.g., an amine or an alcohol, 2.5 equiv.) and a base if required (e.g., K₂CO₃, 3.0 equiv.).
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Reaction Execution : Heat the mixture to the desired temperature (e.g., start with 80°C) and stir.
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Monitoring : Follow the reaction's progress by an appropriate analytical method.
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Work-up : After the reaction is complete, cool the mixture and pour it into water. Extract the product with an appropriate organic solvent. Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo.
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Purification : Purify the product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for addressing low product yield in reactions.
References
Selecting the appropriate catalyst for 1,4-Bis(bromodifluoromethyl)benzene cross-coupling.
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst and reaction conditions for the cross-coupling of 1,4-Bis(bromodifluoromethyl)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound and related poly(halodifluoromethyl)arenes.
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion of Starting Material | Catalyst Inactivity: The chosen palladium or nickel catalyst may not be active enough for the electron-deficient substrate. | • Switch to a more electron-rich and sterically hindered ligand: For palladium catalysts, consider ligands like XPhos, SPhos, or RuPhos. For nickel catalysts, bidentate phosphine ligands such as dppf or nitrogen-based ligands can be effective. • Use a pre-catalyst: Palladium pre-catalysts can ensure the formation of the active Pd(0) species. • Increase catalyst loading: While typically 1-5 mol%, increasing the loading to 5-10 mol% may be necessary for this challenging substrate. |
| Incorrect Base: The base may be too weak to facilitate the transmetalation step or may be incompatible with the reaction conditions. | • Screen different bases: For Suzuki couplings, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often required. • Ensure base solubility: The choice of solvent can affect the solubility and effectiveness of the base. | |
| Low Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier. | • Increase the reaction temperature: Monitor for potential side reactions or decomposition at higher temperatures. Typical temperatures for these couplings range from 80-120 °C. | |
| Formation of Side Products (e.g., Homocoupling, Protodebromination) | Presence of Oxygen: Oxygen can lead to oxidative degradation of the catalyst and promote homocoupling of the coupling partner. | • Ensure rigorous inert atmosphere: Degas all solvents and reagents thoroughly with an inert gas (Argon or Nitrogen). Use Schlenk techniques or a glovebox for reaction setup. |
| Sub-optimal Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst decomposition or the formation of undesired catalytic species. | • Optimize the ligand-to-metal ratio: Typically, a 1:1 or 2:1 ratio of ligand to metal is used, but this may need to be adjusted based on the specific ligand and catalyst. | |
| Moisture in the Reaction: Water can lead to protodeboronation of boronic acids in Suzuki couplings. | • Use anhydrous solvents and reagents: Ensure all components of the reaction are dry, unless the protocol specifically calls for aqueous conditions. | |
| Mono-substitution vs. Di-substitution Issues | Insufficient Equivalents of Coupling Partner: Not enough of the coupling partner is present to react at both bromodifluoromethyl sites. | • Increase the equivalents of the coupling partner: For di-substitution, use at least 2.2-2.5 equivalents of the nucleophile or organometallic reagent. |
| Steric Hindrance after First Substitution: The product of the first coupling may be sterically hindered, preventing the second coupling from occurring. | • Use a less sterically demanding ligand: A smaller ligand may allow for easier access to the second reaction site. • Increase reaction time and/or temperature: More forcing conditions may be required to drive the second coupling to completion. |
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is generally more effective for the cross-coupling of this compound, Palladium or Nickel?
A1: Both palladium and nickel catalysts have been successfully used for the cross-coupling of related difluoromethylated arenes. Nickel catalysts are often favored for their lower cost and high reactivity, particularly in Suzuki-type couplings of functionalized difluoromethyl bromides with aryl boronic acids.[1] Palladium catalysts, especially when paired with bulky, electron-rich phosphine ligands, are highly versatile and have shown broad functional group tolerance in various cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. The optimal choice will depend on the specific coupling partners and desired reaction conditions.
Q2: What are the key considerations for achieving selective mono- versus di-substitution?
A2: Achieving selective substitution is a significant challenge with di-functionalized substrates like this compound.
-
For mono-substitution: Use of approximately one equivalent of the coupling partner is the primary strategy. Lower reaction temperatures and shorter reaction times can also favor mono-substitution.
-
For di-substitution: An excess of the coupling partner (typically >2 equivalents) is necessary. Higher reaction temperatures and longer reaction times may also be required to overcome the potentially reduced reactivity of the mono-substituted intermediate.
Q3: How does the electron-withdrawing nature of the bromodifluoromethyl group affect the cross-coupling reaction?
A3: The -CF₂Br group is strongly electron-withdrawing. This generally facilitates the oxidative addition step in palladium- and nickel-catalyzed cross-coupling reactions, which is often the rate-limiting step. However, the electron-deficient nature of the aromatic ring can also influence the subsequent steps of the catalytic cycle and the stability of the intermediates.
Q4: Are there any specific safety precautions to consider when working with this compound?
A4: this compound is a halogenated organic compound and should be handled with appropriate safety precautions. Work in a well-ventilated fume hood, and wear personal protective equipment (gloves, safety glasses, and a lab coat). Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Experimental Protocols
The following are representative protocols for common cross-coupling reactions, adapted from literature on analogous substrates. Note: These protocols may require optimization for this compound.
Suzuki-Miyaura Coupling (Adapted from Nickel-catalyzed coupling of difluoromethyl bromides) [1]
-
Reactants:
-
This compound (1.0 equiv)
-
Aryl boronic acid (2.2 equiv for di-substitution)
-
Nickel(II) chloride (10 mol%)
-
Bipyridine ligand (10 mol%)
-
K₃PO₄ (3.0 equiv)
-
-
Solvent: 1,4-Dioxane
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, aryl boronic acid, NiCl₂, bipyridine ligand, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Sonogashira Coupling (Adapted from coupling of 1,4-dibromo-2-(trifluoromethyl)benzene)
-
Reactants:
-
This compound (1.0 equiv)
-
Terminal alkyne (2.2 equiv for di-substitution)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
-
Solvent: THF or Toluene
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add the solvent, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 60-80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate and purify by column chromatography.
-
Data Presentation
The following tables summarize typical reaction conditions for the cross-coupling of aryl bromides with electron-withdrawing groups, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 | 1-Bromo-4-nitrobenzene |
| NiCl₂ (10) | Bipyridine (10) | K₃PO₄ (3) | Dioxane | 100 | 18 | 70-90 | Aryl difluoromethyl bromides[1] |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 16 | 80-95 | 1-Bromo-4-(trifluoromethyl)benzene |
Table 2: Representative Conditions for Sonogashira Coupling of Electron-Deficient Aryl Bromides
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 8 | 85-95 | 1-Bromo-4-cyanobenzene |
| Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NH (2.5) | Toluene | 70 | 12 | 80-90 | 1-Bromo-4-nitrobenzene |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (3) | Toluene | 80 | 10 | 75-85 | 1,4-Dibromo-2-(trifluoromethyl)benzene |
Visualizations
Caption: Workflow for catalyst selection in cross-coupling reactions.
References
Effective workup procedures for 1,4-Bis(bromodifluoromethyl)benzene reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Bis(bromodifluoromethyl)benzene in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is primarily used as a building block in cross-coupling reactions. The most common application is in Suzuki-Miyaura coupling reactions, where it serves as an aryl halide to be coupled with a boronic acid or ester. This allows for the introduction of the 1,4-bis(difluoromethyl)phenylene moiety into larger molecules, which is of interest in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethyl groups.
Q2: What are the key challenges when using this compound in Suzuki coupling reactions?
A2: Challenges can arise from several factors, including catalyst selection and activity, reaction conditions, and the potential for side reactions. The electron-withdrawing nature of the two bromodifluoromethyl groups can influence the reactivity of the C-Br bonds. Common issues include low or no yield, and the formation of byproducts such as homocoupled products and protodeboronation of the boronic acid partner.[1][2] Careful optimization of the catalyst, ligand, base, and solvent system is crucial for a successful reaction.
Q3: How should I monitor the progress of my reaction with this compound?
A3: Reaction progress can be effectively monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods allow for the tracking of the consumption of starting materials and the formation of the desired product.
Troubleshooting Guide
Below are common problems encountered during reactions with this compound and their potential solutions.
Problem 1: Low to No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure your palladium catalyst and ligand are fresh and active. Pd(0) is the active species; if using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.[1] Consider using a more robust, air-stable precatalyst. |
| Oxygen Contamination | Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][3] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon). |
| Impure Reagents | Verify the purity of your this compound and the boronic acid. Boronic acids can degrade over time. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation.[1] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, ensure vigorous stirring.[1] |
| Solubility Issues | Poor solubility of reactants can hinder the reaction. Consider using a different solvent system or functionalizing one of the reactants to improve solubility.[2] |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species in the reaction mixture.[1][3] | Thoroughly degas all solvents and reagents. Ensure the reaction is run under a strict inert atmosphere. Use a fresh, high-quality palladium catalyst. |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom, often accelerated by strong bases in aqueous media.[1] | Switch to a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1] Consider running the reaction under anhydrous conditions.[1] |
| Dehalogenation of Starting Material | The bromo group is replaced by a hydrogen atom. | This can sometimes occur as a side reaction in Suzuki couplings. Optimizing the catalyst, ligand, and reaction time may help to minimize this. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
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Reagent Preparation: In a reaction vessel, dissolve this compound (1.0 equiv.) and the boronic acid or ester (2.2 equiv.) in a suitable degassed solvent (e.g., dioxane, THF, or DMF).
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Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a degassed aqueous solution of a base (e.g., K₂CO₃ or K₃PO₄, 4.0 equiv.).
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Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring under an inert atmosphere.[1]
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Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Visual Guides
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
References
Managing impurities in 1,4-Bis(bromodifluoromethyl)benzene starting material.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Bis(bromodifluoromethyl)benzene.
Troubleshooting Guides and FAQs
Q1: My synthesis of this compound resulted in a lower than expected yield and a complex mixture of products. What are the likely impurities?
A1: The synthesis of this compound can be susceptible to the formation of several impurities, primarily due to incomplete reactions or side reactions. The most common impurities are mono-substituted intermediates and over-halogenated byproducts.
Common Impurities:
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Monobrominated Species: 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene is a common impurity resulting from incomplete bromination of one of the difluoromethyl groups.
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Isomeric Impurities: Depending on the starting material and reaction conditions, the presence of the regioisomer 1,3-Bis(bromodifluoromethyl)benzene is possible.
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Residual Starting Material: Unreacted 1,4-bis(difluoromethyl)benzene may also be present in the crude product.
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Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, as well as unreacted brominating agents or their byproducts, can also be present.
Q2: How can I effectively purify my crude this compound?
A2: A combination of purification techniques is often necessary to achieve high purity. The choice of method depends on the impurity profile and the desired final purity.
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Recrystallization: This is an effective method for removing less soluble or more soluble impurities. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures.
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Column Chromatography: For separating isomers and other closely related impurities, silica gel column chromatography is a powerful technique. A non-polar eluent system is typically used.
Q3: I am having difficulty separating the 1,3- and 1,4-isomers of Bis(bromodifluoromethyl)benzene by column chromatography. What can I do?
A3: The separation of regioisomers can be challenging due to their similar polarities. Here are a few suggestions:
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Optimize the Eluent System: A systematic optimization of the mobile phase composition is crucial. A shallow gradient of a slightly more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) might improve resolution.
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Use a High-Performance Column: Employing a column with a smaller particle size and a higher surface area can enhance separation efficiency.
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Consider Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase can provide baseline separation of isomers.
Q4: What are the recommended analytical techniques for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile impurities. It can effectively separate the desired product from most side-products and residual starting materials.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is well-suited for quantifying the purity of the main component and detecting less volatile impurities. It is particularly useful for separating isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR are invaluable for structural confirmation of the desired product and for identifying and quantifying impurities that have distinct spectral signatures.
Data Presentation
Table 1: Illustrative Impurity Profile of Crude this compound
| Impurity | Typical Concentration Range (%) |
| 1-(Bromodifluoromethyl)-4-(difluoromethyl)benzene | 5 - 15 |
| 1,3-Bis(bromodifluoromethyl)benzene | 1 - 5 |
| 1,4-Bis(difluoromethyl)benzene (Starting Material) | 0.5 - 2 |
| Other Halogenated Byproducts | < 1 |
Note: These values are for illustrative purposes and can vary significantly based on the specific synthetic route and reaction conditions.
Table 2: Illustrative Purity Improvement with Different Purification Methods
| Purification Method | Purity Before (%) | Purity After (%) |
| Recrystallization | 85 | 95 - 98 |
| Column Chromatography | 85 | > 99 |
| Preparative HPLC | 98 | > 99.5 |
Note: These values are for illustrative purposes and the actual purity improvement will depend on the specific experimental conditions and the impurity profile of the starting material.
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Screen various solvents (e.g., hexane, heptane, ethanol, isopropanol, and mixtures thereof) to find a system where this compound has high solubility at the solvent's boiling point and low solubility at 0-5 °C.
-
Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Protocol 3: HPLC Analysis
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Mandatory Visualization
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 1,4-Bis(bromodifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization of 1,4-Bis(bromodifluoromethyl)benzene. Due to the limited availability of specific experimental data for this compound in the public domain, this guide leverages data from closely related structural analogs, namely 1,4-Bis(trifluoromethyl)benzene and 1,4-Bis(bromomethyl)benzene, to provide a robust framework for analysis.
Introduction
This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science.[1] Accurate and comprehensive characterization is crucial for its use in research and development. The primary analytical methods for confirming the identity, purity, and structure of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Comparison of Expected NMR Data
| Nucleus | This compound (Expected) | 1,4-Bis(trifluoromethyl)benzene (Analog for Comparison) [2][3] | 1,4-Bis(bromomethyl)benzene (Analog for Comparison) |
| ¹H NMR | Singlet for the four aromatic protons. | Singlet at ~7.80 ppm for the four aromatic protons.[2] | Singlet at ~7.35 ppm for the four aromatic protons and a singlet at ~4.5 ppm for the four benzylic protons. |
| ¹³C NMR | A triplet for the -CBrF₂ carbons due to coupling with two fluorine atoms. One or two signals for the aromatic carbons. | A quartet for the -CF₃ carbons due to coupling with three fluorine atoms. Signals for the aromatic carbons around 125-134 ppm.[3] | A signal for the -CH₂Br carbons around 33 ppm and signals for the aromatic carbons. |
| ¹⁹F NMR | A singlet for the four equivalent fluorine atoms. The chemical shift would be in the typical range for -CF₂Br groups. | A singlet at approximately -63.3 ppm for the six equivalent fluorine atoms.[4] | Not applicable. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical spectral width: +50 to -250 ppm, referenced to an external standard like CFCl₃.[5]
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Gas chromatography-mass spectrometry (GC-MS) is a common technique for volatile compounds like this compound.
Comparison of Expected Mass Spectrometry Data
| Compound | Molecular Weight | Expected Key Fragments |
| This compound | 335.92 g/mol [6] | Molecular ion peak (M⁺) showing the characteristic isotopic pattern of two bromine atoms. Fragments corresponding to the loss of Br, CBrF₂, and other rearrangements. |
| 1,4-Bis(trifluoromethyl)benzene (Analog for Comparison) | 214.11 g/mol [7] | Molecular ion peak (M⁺) at m/z 214.[4] Fragments corresponding to the loss of F and CF₃. |
| 1,4-Bis(bromomethyl)benzene (Analog for Comparison) | 263.96 g/mol [8] | Molecular ion peak (M⁺) showing the isotopic pattern of two bromine atoms. A base peak corresponding to the loss of one Br atom (M-Br)⁺.[9] |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating aromatic compounds.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 400).
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze the corresponding mass spectrum for the molecular ion and fragmentation pattern.
Chromatographic Methods
Chromatography is essential for assessing the purity of this compound and for separating it from any impurities or starting materials.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. Purity can be determined by the relative peak area in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
For less volatile analogs or for preparative-scale purification, reverse-phase HPLC can be employed.
Comparison of Chromatographic Methods
| Method | Principle | Typical Stationary Phase | Typical Mobile Phase | Advantages for this compound |
| GC-FID/GC-MS | Separation based on boiling point and polarity. | Polysiloxane-based (e.g., 5% phenyl) | Inert gas (He, N₂) | High resolution, high sensitivity, direct coupling to MS for identification. |
| Reverse-Phase HPLC | Separation based on hydrophobicity. | C18 or C8 bonded silica | Acetonitrile/Water or Methanol/Water gradients[10] | Suitable for a wide range of polarities, non-destructive, scalable for purification.[10] |
Experimental Protocol: HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
HPLC System:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For MS compatibility, use formic acid instead of phosphoric acid as a modifier.[10]
-
Flow Rate: 0.5-1.5 mL/min.
-
Detector: UV detector set to a wavelength where the benzene ring absorbs (e.g., 254 nm).
-
-
Data Analysis: Determine the retention time and peak area to assess purity.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a chemical compound like this compound.
Caption: A general workflow for the synthesis, purification, and analytical characterization of a chemical compound.
Logical Pathway for Method Selection
The choice of analytical method is often guided by the specific question being asked. The following diagram illustrates a logical decision-making process.
Caption: A decision tree for selecting the appropriate analytical method based on the research objective.
References
- 1. colorado.edu [colorado.edu]
- 2. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 1H NMR [m.chemicalbook.com]
- 3. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 13C NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. This compound | 651-12-7 [m.chemicalbook.com]
- 7. Benzene, 1,4-bis(trifluoromethyl)- [webbook.nist.gov]
- 8. Benzene, 1,4-bis(bromomethyl)- [webbook.nist.gov]
- 9. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Separation of 1,4-Bis(bromomethyl)benzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Unraveling the Spectral Signature of 1,4-Bis(bromodifluoromethyl)benzene: A Comparative ¹H and ¹⁹F NMR Analysis
For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for this purpose. This guide provides a detailed comparative analysis of the predicted ¹H and ¹⁹F NMR spectra of 1,4-Bis(bromodifluoromethyl)benzene, offering insights into its structural features and providing a practical framework for experimental data acquisition.
Due to the absence of publicly available experimental NMR data for this compound, this guide presents a predicted spectral analysis based on established NMR principles and a comparative study with the structurally analogous compound, 1,4-bis(trifluoromethyl)benzene. This approach allows for a robust estimation of the expected chemical shifts and coupling patterns, providing a valuable reference for researchers working with this and similar fluorinated molecules.
Predicted ¹H and ¹⁹F NMR Spectral Data
The predicted ¹H and ¹⁹F NMR spectral data for this compound are summarized below. These predictions are based on the analysis of substituent effects and comparison with known data for similar structures.
| Compound | Nucleus | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| This compound (Predicted) | ¹H | ~7.5 - 7.8 | Singlet (or narrow multiplet) | - | Aromatic C-H |
| ¹⁹F | ~ -50 to -70 | Triplet | ⁴J(H-F) ≈ 1-3 Hz | -CF₂Br | |
| 1,4-Bis(trifluoromethyl)benzene (Experimental) | ¹H | 7.80 | Singlet | - | Aromatic C-H |
| ¹⁹F | -63.3 | Singlet | - | -CF₃ |
Comparative Spectral Analysis
¹H NMR Spectrum
For this compound, the symmetry of the molecule dictates that all four aromatic protons are chemically equivalent. Consequently, a single resonance is expected in the ¹H NMR spectrum. Due to the electron-withdrawing nature of the -CF₂Br groups, this signal is anticipated to appear in the downfield region of the aromatic spectrum, likely between δ 7.5 and 7.8 ppm. This is comparable to the singlet observed at 7.80 ppm for the aromatic protons of 1,4-bis(trifluoromethyl)benzene.[1][2] Long-range coupling between the fluorine and hydrogen nuclei (⁴J(H-F)) might lead to a slight broadening of the singlet or its resolution into a narrow multiplet, specifically a triplet, upon high resolution.
¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum of this compound is predicted to show a single resonance for the four equivalent fluorine atoms of the two -CF₂Br groups. The chemical shift of this signal is influenced by the presence of the bromine atom and the aromatic ring. Based on typical chemical shift ranges for organofluorine compounds containing a -CF₂Br moiety, this signal is expected to appear in the range of -50 to -70 ppm. This is in reasonable agreement with the observed chemical shift of -63.3 ppm for the -CF₃ groups in 1,4-bis(trifluoromethyl)benzene.[1] A key distinguishing feature in the ¹⁹F NMR spectrum will be the multiplicity of the signal. Due to coupling with the two chemically equivalent aromatic protons, the ¹⁹F signal is expected to appear as a triplet, arising from the n+1 rule (where n=2 equivalent protons). The expected four-bond H-F coupling constant (⁴J(H-F)) is typically small, in the range of 1-3 Hz.
Experimental Protocols
Acquiring high-quality ¹H and ¹⁹F NMR spectra is crucial for accurate structural elucidation. The following are detailed methodologies for these experiments.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample, such as chloroform-d (CDCl₃) or acetone-d₆. The solvent should be free of impurities that could interfere with the spectral analysis.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is the standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ (δ = 0 ppm) is often used, or a secondary standard like trifluorotoluene can be added.
¹H NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure full relaxation of the protons.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹⁹F NMR Spectroscopy
-
Instrument: A spectrometer equipped with a broadband or fluorine-specific probe is required. The same instrument used for ¹H NMR can often be used by switching the probe or tuning it to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is generally used. Proton decoupling (e.g., 'zgpg30' with decoupling) can be employed to simplify the spectrum and remove H-F couplings, resulting in a singlet. To observe the H-F coupling, a non-decoupled experiment should be run.
-
Spectral Width: The chemical shift range for ¹⁹F is much larger than for ¹H. A spectral width of at least 200 ppm is recommended, centered around -100 to -150 ppm, to ensure all signals are captured.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
Number of Scans: 16 to 64 scans are typically required to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Reference the chemical shift scale using an appropriate standard.
-
Analyze the multiplicities and coupling constants if a non-decoupled spectrum was acquired.
-
Spin-Spin Coupling Pathway
The following diagram illustrates the key spin-spin coupling interaction expected in the this compound molecule, specifically the four-bond coupling between the fluorine and hydrogen nuclei.
Caption: Predicted ⁴J(H-F) coupling in this compound.
References
A Comparative Guide to Difluoromethylating Agents: Unveiling the Potential of 1,4-Bis(bromodifluoromethyl)benzene
For the attention of Researchers, Scientists, and Drug Development Professionals.
The introduction of the difluoromethyl (CF2H) group into organic molecules is a pivotal strategy in modern medicinal chemistry. This moiety can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity by acting as a bioisostere for hydroxyl, thiol, or amine groups. A variety of reagents have been developed for this purpose, each with distinct reactivity profiles. This guide provides a comparative overview of 1,4-Bis(bromodifluoromethyl)benzene and prominent alternative difluoromethylating agents, supported by available experimental data and detailed protocols.
Note to the Reader: Comprehensive experimental data on the application of this compound as a difluoromethylating agent is currently limited in publicly available scientific literature. Consequently, this guide presents a theoretical framework for its reactivity based on its chemical structure, alongside a detailed, data-supported comparison of well-established alternative reagents.
Overview of Difluoromethylating Agents
Difluoromethylating agents can be broadly categorized based on their reactive intermediates: radical, nucleophilic, and electrophilic. The choice of reagent is dictated by the substrate, desired selectivity, and reaction conditions.
This compound: A Putative Radical Precursor
Based on its structure, this compound is hypothesized to function as a radical difluoromethylating agent. The presence of bromine atoms on the difluoromethyl groups suggests that under appropriate conditions, such as photolysis or radical initiation, it could generate difluoromethyl radicals.
Caption: Hypothesized radical difluoromethylation pathway using this compound.
Comparison with Alternative Difluoromethylating Agents
A direct experimental comparison with this compound is not yet possible. However, a detailed analysis of established alternatives provides a benchmark for its potential performance.
Table 1: Comparison of Key Difluoromethylating Agents
| Reagent | Type | Key Features | Typical Substrates |
| (Difluoromethyl)trimethylsilane (TMSCF2H) | Nucleophilic/Radical | Versatile, commercially available, used in various metal-catalyzed cross-coupling reactions. | Aldehydes, ketones, imines, aryl halides. |
| Zinc Difluoromethanesulfinate (DFMS) | Radical | Bench-stable solid, effective for C-H functionalization of heterocycles, operates under mild conditions. | Electron-deficient heterocycles, styrenes. |
| S-(Difluoromethyl)diarylsulfonium Salts | Electrophilic | Effective for difluoromethylation of nucleophiles. | Sulfonic acids, tertiary amines, imidazoles, phosphines. |
Performance Data of Alternative Agents
The following tables summarize representative experimental data for established difluoromethylating agents.
Table 2: Difluoromethylation of Carbonyls with TMSCF2H
| Substrate (Aldehyde/Ketone) | Product | Yield (%) | Reference |
| Benzaldehyde | 1-Phenyl-2,2-difluoroethanol | 95 | [1] |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2-difluoroethanol | 99 | [1] |
| Acetophenone | 2,2-Difluoro-1-phenylethanol | 85 | [1] |
| Cyclohexanone | 1-(Difluoromethyl)cyclohexanol | 78 | [1] |
Table 3: C-H Difluoromethylation of Heterocycles with DFMS
| Substrate (Heterocycle) | Product | Yield (%) |
| Caffeine | 8-(Difluoromethyl)caffeine | 95 |
| 4-Phenylpyridine | 2-(Difluoromethyl)-4-phenylpyridine | 75 |
| Lepidine | 2-(Difluoromethyl)lepidine | 88 |
Experimental Protocols for Key Alternative Agents
Protocol 1: Organocatalytic Difluoromethylation of Aldehydes with TMSCF2H
-
Materials: Aldehyde (0.5 mmol), TMSCF2H (1.0 mmol), Schwesinger's superbase (P1-t-Bu) (0.05 mmol), and THF (1.0 mL).
-
Procedure: To a solution of the aldehyde in THF, the Schwesinger's superbase is added. The mixture is stirred for 5 minutes at room temperature. TMSCF2H is then added dropwise, and the reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired difluoromethylated alcohol.[1]
Caption: Experimental workflow for the difluoromethylation of aldehydes using TMSCF2H.
Protocol 2: Radical C-H Difluoromethylation of Heterocycles with DFMS
-
Materials: Heterocycle (0.5 mmol), DFMS (1.0 mmol), tert-butyl hydroperoxide (70% in water, 1.5 mmol), and a 1:1 mixture of CH2Cl2/H2O (4 mL).
-
Procedure: The heterocycle and DFMS are dissolved in the CH2Cl2/H2O mixture. The solution is cooled to 0 °C, and tert-butyl hydroperoxide is added dropwise. The reaction mixture is then stirred at room temperature for 16 hours. Upon completion, the reaction is diluted with water and extracted with CH2Cl2. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography to yield the difluoromethylated heterocycle.
Conclusion and Future Outlook
While this compound presents an intriguing potential as a radical difluoromethylating agent, the absence of experimental data currently prevents a thorough evaluation of its performance against established reagents like TMSCF2H and DFMS. The latter two offer versatile and reliable methods for introducing the CF2H group into a wide range of organic molecules, with well-documented protocols and predictable outcomes.
Future research should focus on exploring the reactivity of this compound under various radical initiation conditions. A systematic study of its substrate scope, functional group tolerance, and reaction yields will be crucial to determine its practical utility and position it within the existing arsenal of difluoromethylating agents. Such studies would enable a direct and meaningful comparison, providing valuable insights for chemists in the field of drug discovery and development.
References
Unveiling the Potential of 1,4-Bis(bromodifluoromethyl)benzene in Synthetic Chemistry: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel reagents that can efficiently introduce fluorinated motifs into organic molecules is a continuous endeavor. The difluoromethyl (CF2H) group, in particular, is a valuable functional group known to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. This guide explores the potential advantages of employing 1,4-Bis(bromodifluoromethyl)benzene as a precursor for introducing the difluoromethyl or difluorobenzyl moiety in synthetic chemistry. However, a comprehensive review of available scientific literature reveals a notable scarcity of specific applications and comparative performance data for this particular reagent.
While this compound (CAS 651-12-7) is commercially available, detailed experimental protocols and quantitative data regarding its efficacy in common synthetic transformations, such as cross-coupling reactions, are not readily found in published research. This guide, therefore, aims to provide a foundational understanding of its potential, drawing parallels with more extensively studied difluoromethylating agents and highlighting the opportunities for future research and application development.
Theoretical Advantages and Potential Applications
Based on its chemical structure, this compound presents several theoretical advantages that could be exploited in organic synthesis:
-
Dual Functionality: The presence of two bromodifluoromethyl groups offers the potential for sequential or double functionalization, allowing for the synthesis of complex molecules with two difluoromethylated centers. This could be particularly useful in the development of bivalent ligands or materials with tailored electronic properties.
-
Precursor to Difunctional Building Blocks: This reagent can serve as a starting material for the synthesis of various difunctional aromatic compounds. For instance, the bromine atoms could be substituted to introduce other functionalities, leading to novel monomers for polymer synthesis or intricate scaffolds for medicinal chemistry.
-
Source of Difluorobenzyl Radicals or Nucleophiles: Under appropriate reaction conditions, the bromodifluoromethyl group could potentially generate difluorobenzyl radical or nucleophilic species, enabling a range of carbon-carbon and carbon-heteroatom bond formations.
Comparison with Alternative Difluoromethylating Agents
To understand the potential place of this compound in the synthetic chemist's toolbox, it is essential to compare it with established difluoromethylating agents.
| Reagent/Method | Description | Advantages | Disadvantages |
| TMSCF2H (Difluoromethyltrimethylsilane) | A nucleophilic difluoromethylating agent often used in palladium-catalyzed cross-coupling reactions. | Well-established reactivity, good functional group tolerance. | Requires a stoichiometric fluoride source for activation. |
| Zn(SO2CF2H)2 (DFMS) | A radical difluoromethylating agent. | Effective for the direct C-H difluoromethylation of heteroarenes. | Can require specific initiators and reaction conditions. |
| BrCF2COOEt | An electrophilic difluoromethylating agent precursor. | Readily available and can be used for the difluoromethylation of various nucleophiles. | Often requires harsh reaction conditions for decarboxylation. |
| This compound | (Theoretical) A potential precursor for difluorobenzyl species or a bifunctional building block. | (Theoretical) Potential for dual functionalization, access to unique molecular architectures. | Lack of documented applications and performance data. |
Table 1. Comparison of this compound with Common Difluoromethylating Agents.
Experimental Protocols: A Call for Investigation
A significant gap in the current body of scientific literature is the absence of detailed experimental protocols for the use of this compound. To truly assess its advantages, systematic studies are required. Below is a proposed general workflow for investigating its reactivity in a common synthetic transformation, such as a Suzuki-Miyaura cross-coupling reaction.
Figure 1. Proposed workflow for investigating the Suzuki-Miyaura cross-coupling reaction of this compound.
Logical Pathway for Reagent Selection
The decision to employ this compound in a synthetic campaign would currently be driven by the novelty of the target molecule and the desire to explore uncharted chemical space.
Figure 2. Decision-making process for the selection of a difluoromethylating agent.
Conclusion and Future Outlook
This compound remains a reagent of untapped potential. Its unique bifunctional nature suggests that it could be a valuable tool for the synthesis of novel materials and complex pharmaceutical intermediates. However, the current lack of published applications and comparative data makes it a frontier for synthetic exploration.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The development of robust and efficient protocols for the utilization of this compound could lead to the discovery of new chemical entities with enhanced properties. Future work should focus on systematically investigating its reactivity in a variety of standard transformations, quantifying its performance against existing reagents, and elucidating the mechanisms of its reactions. Such studies will be crucial in defining the role of this intriguing molecule in the landscape of synthetic chemistry.
Validation of experimental outcomes in reactions with 1,4-Bis(bromodifluoromethyl)benzene.
For researchers, scientists, and drug development professionals, the efficient introduction of difluoromethyl groups is a critical aspect of modern medicinal chemistry. The difluoromethyl group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often leading to improved metabolic stability and cell membrane permeability of drug candidates. This guide provides a comparative analysis of the potential synthetic utility of 1,4-Bis(bromodifluoromethyl)benzene as a precursor for 1,4-bis(difluoromethyl)benzene, benchmarked against alternative and more established synthetic routes.
Performance Comparison of Synthetic Routes to 1,4-bis(difluoromethyl)benzene
| Method | Starting Material | Key Reagents | Typical Conditions | Reported/Expected Yield | Advantages | Disadvantages |
| Dehalogenation (Hypothetical) | This compound | H₂ gas, Pd/C catalyst | Neutral, room temperature to mild heating | Good to Excellent | Mild reaction conditions, high functional group tolerance.[1][2] | Starting material can be challenging to synthesize. |
| Halogen Exchange/Fluorination | 1,4-Bis(trichloromethyl)benzene | Anhydrous HF, SbCl₅ (catalyst) | Room temperature or elevated temperatures | Good | Utilizes readily available starting materials. | Requires handling of highly corrosive and toxic anhydrous hydrogen fluoride and a specialized apparatus. |
| Deoxyfluorination | Terephthalaldehyde | Sulfur tetrafluoride (SF₄) or DAST | High pressure, elevated temperatures (for SF₄) | Moderate to Good | A direct route from a common starting material. | Involves highly toxic and specialized fluorinating agents like SF₄, requiring a high-pressure reactor.[3] DAST is a less hazardous alternative but can be expensive. |
| Phosphonic Acid-Mediated Reduction | This compound | Phosphonic acid (H₃PO₃), Iodine (I₂) catalyst | 120 °C in a solvent like 1,2-dichloroethane (DCE) | Good | Metal-free and uses inexpensive reagents.[4][5][6][7] | Requires elevated temperatures and extended reaction times.[5][7] |
Experimental Protocols
Method 1: Catalytic Hydrogenation of this compound (Hypothetical Protocol)
This protocol is based on general procedures for the reductive dehalogenation of aryl and benzylic bromides.[1][2]
-
Preparation: In a hydrogenation vessel, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (20 mL).
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C) (0.1 mmol, 10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (1-5 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Wash the celite pad with the solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization to afford 1,4-bis(difluoromethyl)benzene.
Method 2: Synthesis of 1,4-bis(difluoromethyl)benzene from 1,4-Bis(trichloromethyl)benzene
This procedure is adapted from established methods for the fluorination of polychlorinated aromatics.
-
Reaction Setup: In a specialized fluoropolymer or stainless-steel reactor suitable for handling anhydrous hydrogen fluoride (HF), place 1,4-bis(trichloromethyl)benzene (1.0 mol) and a catalytic amount of antimony(V) chloride (SbCl₅) (0.05 mol).
-
Fluorination: Cool the reactor and carefully condense anhydrous HF (10 mol) into it.
-
Reaction: Gradually warm the mixture to room temperature and then heat to the required reaction temperature, monitoring the internal pressure. The reaction is typically stirred for several hours.
-
HF Removal: After the reaction is complete, carefully vent the excess HF into a basic scrubber.
-
Work-up: The crude product is then neutralized with a base, such as aqueous sodium bicarbonate, and extracted with an organic solvent.
-
Purification: The organic layer is dried and the solvent is removed. The resulting 1,4-bis(difluoromethyl)benzene is purified by distillation.
Synthetic Pathways Overview
The following diagram illustrates the comparative synthetic routes to 1,4-bis(difluoromethyl)benzene, highlighting the potential dehalogenation pathway from this compound.
Experimental Workflow for Dehalogenation
The logical workflow for the proposed dehalogenation of this compound is outlined below.
References
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
The Reactivity of 1,4-Bis(bromodifluoromethyl)benzene: A Comparative Analysis for Advanced Research
For researchers, scientists, and drug development professionals, the strategic incorporation of difluoromethyl groups (-CF2H) into molecular scaffolds is a key strategy for modulating physicochemical and biological properties. 1,4-Bis(bromodifluoromethyl)benzene emerges as a potentially valuable building block for the synthesis of novel materials and therapeutic agents. However, a comprehensive understanding of its reactivity compared to other difluoromethylating agents is crucial for its effective utilization. This guide provides a comparative analysis of the reactivity of this compound, supported by a discussion of potential reaction pathways and experimental considerations.
Due to a notable lack of specific experimental data in the public domain concerning the reactivity of this compound, this guide will focus on its predicted reactivity based on the known chemistry of related compounds and general principles of organofluorine chemistry. We will explore its potential in key reaction classes and draw comparisons with more established difluoromethylating agents.
Theoretical Reactivity Profile
This compound possesses two bromodifluoromethyl groups on a central benzene ring. The reactivity of this molecule is primarily centered around the C-Br bond, which can be cleaved under various conditions to generate reactive intermediates.
Potential Reaction Pathways:
-
Radical Reactions: Homolytic cleavage of the C-Br bond, initiated by light, heat, or a radical initiator, would generate a difluoromethyl radical. This radical could then participate in various transformations, such as addition to alkenes or C-H functionalization of arenes and heteroarenes.
-
Nucleophilic Substitution: The electron-withdrawing nature of the two fluorine atoms is expected to make the carbon atom of the -CF2Br group susceptible to nucleophilic attack. However, direct S-N-2-type displacement might be challenging.
-
Organometallic Formations (e.g., Grignard or Organolithium Reagents): The formation of a Grignard or organolithium reagent by reacting this compound with magnesium or an organolithium base could be a viable pathway to generate a nucleophilic difluoromethyl species. However, the stability of such reagents would be a critical factor.
-
Transition-Metal Catalyzed Cross-Coupling Reactions: The C-Br bond could potentially undergo oxidative addition to a low-valent transition metal catalyst (e.g., palladium or copper), enabling cross-coupling reactions with various partners like boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination).
Comparative Analysis with Alternative Difluoromethylating Agents
To provide a framework for comparison, we will consider the hypothetical performance of this compound against established classes of difluoromethylating agents.
| Reagent Class | Common Examples | Plausible Reactivity of this compound (Hypothetical) | Potential Advantages of Alternatives | Potential Disadvantages of Alternatives |
| Radical Precursors | Diethyl bromodifluoromethylphosphonate, Sodium chlorodifluoroacetate | Could serve as a bifunctional radical precursor, allowing for the introduction of two difluoromethyl groups or the formation of polymers. | Well-defined reactivity and established protocols. | Often monofunctional; may require harsh reaction conditions. |
| Nucleophilic Sources | (Difluoromethyl)trimethylsilane (TMSCF2H) | Formation of a difluoromethyl anion equivalent via metallation could enable nucleophilic difluoromethylation. | Mild reaction conditions; high functional group tolerance. | Can be sensitive to moisture and air. |
| Electrophilic Sources | S-(Difluoromethyl)diarylsulfonium salts | The C-Br bond is unlikely to act as an electrophilic difluoromethyl source. | Direct reaction with a wide range of nucleophiles. | Can be expensive and synthetically challenging to prepare. |
| Cross-Coupling Partners | Difluoromethylzinc reagents, Difluoromethyl boronic acids | Could potentially be converted to a di-zinc or di-boron species for cross-coupling. | Commercially available or readily prepared; broad scope in cross-coupling. | May require stoichiometric amounts of organometallic reagents. |
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for key transformations involving this compound, based on established methodologies for similar substrates. These should be considered as starting points for optimization.
Protocol 1: Radical Addition to an Alkene (Hypothetical)
Objective: To investigate the feasibility of the radical addition of this compound to an alkene.
Materials:
-
This compound
-
1-Octene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv) and 1-octene (2.2 equiv) in anhydrous toluene.
-
Add AIBN (0.1 equiv) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired mono- and di-adducts.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling (Hypothetical)
Objective: To explore the potential of this compound in a Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
Anhydrous dioxane and water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (2.5 equiv), Pd(OAc)2 (0.02 equiv), SPhos (0.04 equiv), and K3PO4 (3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane and water (4:1 v/v).
-
Heat the mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Potential Reaction Pathways
The following diagrams illustrate the logical flow of the proposed reaction pathways for this compound.
Caption: Proposed radical reaction pathway.
Caption: Generalized palladium-catalyzed cross-coupling cycle.
Conclusion
While direct experimental evidence for the reactivity of this compound is currently scarce in publicly accessible literature, its structure suggests a rich potential for synthetic transformations. Based on established principles of organofluorine chemistry, it is plausible that this compound can serve as a precursor for difluoromethyl radicals and participate in transition-metal-catalyzed cross-coupling reactions. The provided hypothetical protocols and comparative analysis offer a foundational framework for researchers to begin exploring the synthetic utility of this promising, yet understudied, building block. Further experimental investigation is necessary to fully elucidate its reactivity profile and unlock its potential in the development of novel functional molecules and materials.
A Researcher's Guide to the Cost-Effectiveness of 1,4-Bis(bromodifluoromethyl)benzene
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the introduction of fluorine-containing moieties is a critical strategy for modulating molecular properties. Among the various fluorinated building blocks, 1,4-Bis(bromodifluoromethyl)benzene stands out as a versatile reagent for introducing the difluoromethyl group (-CF2H). This guide provides a comprehensive comparison of the cost-effectiveness of this compound with other common difluoromethylating agents, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Performance Comparison in Cross-Coupling Reactions
The utility of this compound is prominently featured in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which forms carbon-carbon bonds between aryl halides and terminal alkynes. To provide a clear comparison, we will consider a representative Sonogashira coupling reaction and evaluate the performance of this compound against two common alternatives: (Difluoromethyl)trimethylsilane (TMSCF2H) and Diethyl (bromodifluoromethyl)phosphonate.
Table 1: Performance Comparison in a Representative Sonogashira Coupling Reaction
| Reagent | Typical Yield (%) | Reaction Conditions | Relative Cost Index* |
| This compound | 75-85 (estimated) | Pd catalyst, Cu(I) cocatalyst, amine base, 60-80°C | 1.0 |
| (Difluoromethyl)trimethylsilane (TMSCF2H) | 70-88[1][2] | Pd catalyst, ligand (e.g., BrettPhos), CsF, 100-120°C[1][2] | 1.2 - 1.5 |
| Diethyl (bromodifluoromethyl)phosphonate | 60-75 (estimated) | Pd catalyst, Cu(I) cocatalyst, base, elevated temperatures | 0.8 - 1.0 |
*Relative Cost Index is a normalized value based on the approximate cost per mole, with this compound set as the baseline (1.0). This is intended for comparative purposes only, as actual costs may vary between suppliers and over time.
Experimental Protocols
To ensure reproducibility and facilitate the practical application of these findings, detailed experimental protocols for key reactions are provided below.
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene (Hypothetical)
This protocol is based on established procedures for similar dihaloarenes.
-
Materials: this compound (1.0 mmol), phenylacetylene (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), triethylamine (Et₃N, 5 mL), toluene (10 mL).
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and triethylamine via syringe.
-
Add phenylacetylene dropwise with stirring.
-
Heat the reaction mixture to 70°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite®, and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
-
Protocol 2: Palladium-Catalyzed Difluoromethylation of an Aryl Bromide with TMSCF2H
This protocol is adapted from published literature[1][2].
-
Materials: Aryl bromide (0.5 mmol), (Difluoromethyl)trimethylsilane (TMSCF₂H, 1.0 mmol), Cesium fluoride (CsF, 1.0 mmol), Pd(dba)₂ (0.015 mmol), BrettPhos (0.0225 mmol), and 1,4-dioxane (1.5 mL).
-
Procedure:
-
In a nitrogen-filled glovebox, combine the aryl bromide, CsF, Pd(dba)₂, and BrettPhos in a vial.
-
Add 1,4-dioxane and TMSCF₂H.
-
Seal the vial and heat at 100°C for 16-24 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
-
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the Sonogashira coupling catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
Concluding Remarks
The choice of a difluoromethylating agent is a multifaceted decision that extends beyond the initial purchase price. This compound presents a cost-effective and versatile option for introducing two difluoromethyl groups in a single molecule, particularly in cross-coupling reactions. While alternatives like TMSCF₂H may offer high yields in specific applications, they often come at a higher cost and may require more specialized and sensitive reaction conditions. Diethyl (bromodifluoromethyl)phosphonate offers a comparable cost profile but may result in slightly lower yields.
Ultimately, the most cost-effective choice will depend on the specific synthetic target, the scale of the reaction, and the available laboratory resources. Researchers are encouraged to consider factors such as reaction efficiency, ease of handling, and purification costs when selecting the optimal reagent for their needs. This guide provides a foundational framework to assist in this critical decision-making process.
References
A Researcher's Guide to Assessing the Purity of Commercial 1,4-Bis(bromodifluoromethyl)benzene
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental outcomes. 1,4-Bis(bromodifluoromethyl)benzene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of commercial this compound, complete with detailed experimental protocols and data presentation formats.
Comparison of Analytical Methodologies
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods. Each technique offers unique advantages in terms of sensitivity, selectivity, and structural elucidation of the main component and potential impurities.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Common Impurities Detected | Advantages | Limitations |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Retention time, molecular weight, and fragmentation pattern of the analyte and impurities. | Isomers (e.g., 1,2- and 1,3-isomers), over-brominated products (e.g., dibromo- and tribromo- derivatives), and residual starting materials or solvents. | High sensitivity and selectivity, provides structural information for impurity identification. | Requires volatile and thermally stable compounds. |
| HPLC-UV | Separation of compounds in a liquid mobile phase based on their affinity for a stationary phase, with detection by UV absorbance. | Retention time and quantification of the main component and impurities with a UV chromophore. | Isomeric impurities and non-volatile synthesis byproducts. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Lower resolution for some isomers compared to GC, requires impurities to have a UV chromophore for detection. |
| ¹H & ¹⁹F NMR | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing information about the chemical environment of hydrogen and fluorine atoms. | Chemical shift, signal integration (for quantification), and coupling constants, which confirm the structure and quantify the purity. | Structural isomers and any fluorine-containing or proton-containing impurities. | Provides absolute quantification without the need for a reference standard of the analyte (qNMR), non-destructive, and highly structurally informative. | Lower sensitivity compared to chromatographic methods, may not detect non-fluorinated/non-protonated impurities. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and commercial sample being analyzed.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with a 5973 Mass Selective Detector).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode for impurity identification and Selected Ion Monitoring (SIM) for quantification.
-
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is particularly useful for separating isomeric impurities.
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). For improved separation of positional isomers, a phenyl-hexyl or a specialized isomer separation column can be used.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹⁹F NMR is a powerful tool for the direct quantification of fluorinated compounds.
-
Instrumentation: NMR spectrometer with a fluorine probe (e.g., Bruker Avance 400 MHz).
-
Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., hexafluorobenzene).
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10-15 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of the fluorine nuclei for accurate integration).
-
Number of Scans: 16 or more for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Data Presentation
Quantitative results from the purity assessment should be summarized in a clear and concise table for easy comparison.
Table 2: Purity Assessment of Commercial this compound (Lot #XXXXX)
| Analytical Method | Purity (%) | Major Impurity Identified | Impurity Content (%) |
| GC-MS | 98.7 | 1,3-Bis(bromodifluoromethyl)benzene | 0.8 |
| 1,2,4-Tris(bromodifluoromethyl)benzene | 0.3 | ||
| HPLC-UV | 98.9 | 1,3-Bis(bromodifluoromethyl)benzene | 0.9 |
| ¹⁹F qNMR | 99.1 | - | - |
| Average Purity | 98.9 |
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for assessing the purity of this compound and the decision-making process for selecting the appropriate analytical technique.
Caption: Experimental workflow for purity assessment.
Spectroscopic Differentiation of 1,4-Bis(bromodifluoromethyl)benzene Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic methods used to differentiate the ortho, meta, and para isomers of 1,4-bis(bromodifluoromethyl)benzene. Due to the limited availability of published experimental data for these specific compounds, this guide focuses on the predicted spectroscopic characteristics based on well-established principles of NMR, IR, and Mass Spectrometry. The information herein serves as a predictive framework for the identification and characterization of these isomers.
Comparative Spectroscopic Data
The following table summarizes the expected key differentiating features for 1,2-, 1,3-, and this compound in various spectroscopic analyses. These predictions are based on the molecular symmetry and the known effects of substituents on benzene rings.
| Spectroscopic Technique | 1,2-Bis(bromodifluoromethyl)benzene (ortho) | 1,3-Bis(bromodifluoromethyl)benzene (meta) | This compound (para) |
| ¹H NMR | Two signals in the aromatic region, appearing as a complex multiplet (AA'BB' system). | Three to four signals in the aromatic region, with complex splitting patterns. | One signal in the aromatic region, appearing as a singlet. |
| ¹³C NMR | Three signals in the aromatic region due to symmetry. | Four signals in the aromatic region as all carbons are unique. | Two signals in the aromatic region due to high symmetry. |
| ¹⁹F NMR | One signal, as the two -CBrF₂ groups are chemically equivalent. | One signal, as the two -CBrF₂ groups are chemically equivalent. | One signal, as the two -CBrF₂ groups are chemically equivalent. |
| IR Spectroscopy | Strong absorption band in the 770-735 cm⁻¹ range (ortho-disubstitution C-H bend). | Strong absorption bands in the 810-750 cm⁻¹ and 725-680 cm⁻¹ ranges (meta-disubstitution C-H bends). | Strong absorption band in the 860-800 cm⁻¹ range (para-disubstitution C-H bend). |
| Mass Spectrometry (EI) | Molecular ion cluster (M, M+2, M+4) with a ~1:2:1 ratio due to two bromine atoms. | Molecular ion cluster (M, M+2, M+4) with a ~1:2:1 ratio due to two bromine atoms. | Molecular ion cluster (M, M+2, M+4) with a ~1:2:1 ratio due to two bromine atoms. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program for proton NMR.
-
Set the spectral width to cover the range of approximately -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Use a standard pulse program for carbon NMR with proton decoupling.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
¹⁹F NMR Acquisition:
-
Use a probe tuned to the fluorine frequency.
-
Set the spectral width to cover the expected range for the -CBrF₂ group (a broad range of -50 to -150 ppm can be initially used).
-
Typically, proton decoupling is applied to simplify the spectrum.
-
Chemical shifts are referenced to an external standard like CFCl₃ (0 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) and pressing the mixture into a transparent disk.
-
For liquids or solutions: A thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: The analysis is performed on an FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: The analysis is performed on a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5 or equivalent).
-
GC Method:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is used to separate the isomers. A typical program might start at 50 °C, hold for 1 minute, and then ramp up to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium is typically used as the carrier gas with a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 50-400).
-
Data Analysis: The total ion chromatogram (TIC) will show the retention time of the isomer, and the mass spectrum for that peak will provide information on the molecular weight and fragmentation pattern.
-
Visualization of Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of the this compound isomers.
Caption: A logical workflow for differentiating the isomers of this compound.
Evaluating the Performance of 1,4-Bis(bromodifluoromethyl)benzene in Specific Reaction Types: A Guide Based on Available Data
For researchers, scientists, and drug development professionals, understanding the reactivity and performance of fluorinated building blocks is crucial for the design of novel molecules with enhanced properties. This guide aims to provide a comparative evaluation of 1,4-bis(bromodifluoromethyl)benzene in specific reaction types. However, a comprehensive review of available scientific literature reveals a significant scarcity of published experimental data for this specific compound in common catalytic cross-coupling reactions such as Sonogashira, Suzuki, and Heck couplings, as well as in other areas like nucleophilic substitution, polymerization, photochemical, or electrochemical reactions.
This lack of specific data prevents a direct, quantitative comparison of this compound with alternative reagents. The following sections will, therefore, provide a more general overview of the expected reactivity based on the chemistry of related compounds and outline general experimental protocols that would likely be the starting point for any investigation into its performance.
General Considerations for Reactivity
The this compound molecule possesses two key reactive sites: the bromine atoms. The presence of the electron-withdrawing difluoromethyl groups is expected to influence the reactivity of the C-Br bond, making it susceptible to participation in various cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
In theory, the C(sp³)-Br bonds in this compound could undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycles of Sonogashira, Suzuki, and Heck reactions. This would allow for the formation of new carbon-carbon bonds at the difluoromethylated benzylic positions.
Hypothetical Experimental Workflows
While specific data is unavailable, a logical starting point for investigating the performance of this compound would involve adapting standard, well-established protocols for similar substrates. Below are generalized experimental workflows for key cross-coupling reactions.
Sonogashira Coupling:
This reaction would aim to couple this compound with terminal alkynes.
Caption: Generalized workflow for a potential Sonogashira coupling reaction.
Suzuki Coupling:
This pathway would involve the reaction of this compound with a boronic acid or ester.
Caption: Hypothetical workflow for a potential Suzuki coupling reaction.
Heck Coupling:
This reaction would explore the coupling of this compound with an alkene.
Caption: A possible workflow for a Heck coupling reaction.
Potential Alternatives for Difluoromethylation
Given the lack of data for this compound, researchers seeking to introduce a difluoromethyl or a related group might consider more established alternatives. The choice of reagent would depend on the specific transformation desired (e.g., difluoromethylation of an aryl group versus a benzylic functionalization).
Table 1: Potential Alternatives for Related Transformations
| Reagent/Precursor | Transformation | Key Features |
| For Aryl Difluoromethylation | ||
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Nucleophilic difluoromethylation of aryl halides. | Requires a suitable catalyst and reaction conditions. |
| Zinc difluoromethanesulfinate (DFMS) | Radical difluoromethylation of heteroaromatics. | Often initiated by an oxidant. |
| Diethyl bromodifluoromethylphosphonate | Source of the difluoromethyl group in various transformations. | Versatile reagent for difluoromethylation. |
| For Benzylic Functionalization (as a conceptual alternative) | ||
| 1,4-Bis(bromomethyl)benzene | Introduction of a p-xylylene dibridge. | Well-established reagent for forming benzylic C-C and C-heteroatom bonds. |
| 1,4-Bis(trifluoromethyl)benzene | Provides a stable p-xylylene core with trifluoromethyl groups. | Used in materials science and medicinal chemistry. |
Conclusion and Future Outlook
While this compound presents an intriguing structure for the synthesis of novel fluorinated compounds, the current body of scientific literature does not provide the necessary experimental data to evaluate its performance in specific reaction types. The workflows and potential alternatives presented here serve as a foundational guide for researchers interested in exploring the reactivity of this compound. Future research in this area would be highly valuable to the scientific community, particularly to those in drug discovery and materials science, by elucidating the synthetic utility of this potentially important building block. It is recommended that any investigation into the reactivity of this compound begins with small-scale test reactions, carefully monitoring for product formation and optimizing conditions based on the general principles of palladium-catalyzed cross-coupling and other relevant reaction classes.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1,4-Bis(bromodifluoromethyl)benzene
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 1,4-Bis(bromodifluoromethyl)benzene, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3]
Key Safety Information Summary
| Hazard Classification | Handling Precautions | Personal Protective Equipment (PPE) |
| Skin Irritant (H315)[1] | Avoid contact with skin. Wash thoroughly after handling.[1] | Chemical-resistant gloves, Lab coat |
| Serious Eye Irritant (H319)[1] | Avoid contact with eyes.[4] | Safety goggles or face shield |
| May Cause Respiratory Irritation (H335)[1] | Avoid breathing dust, fumes, gas, mist, or vapors.[3][4] Use only in a well-ventilated area.[1][3] | Use in a chemical fume hood. |
| Flammable Liquid and Vapour (H226) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | Ground/bond container and receiving equipment. Use explosion-proof electrical equipment. |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste and to ensure it is managed by a licensed waste disposal facility.[3] Adherence to national and local regulations is mandatory.
Experimental Protocol for Spill Cleanup and Containment:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse any vapors.[4]
-
Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, silica gel, or a commercial chemical absorbent (e.g., Chemizorb®) to contain the substance.[3] For solid spills, carefully sweep or shovel the material into a suitable container, avoiding dust generation.[4][5]
-
Collect and Package Waste: Carefully transfer the absorbed material or spilled solid into a designated, sealable, and properly labeled hazardous waste container.[4] Ensure the container is closed tightly.[4]
-
Decontaminate the Area: Clean the affected area thoroughly with soap and water.[4]
-
Dispose of Contaminated Materials: All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be placed in the hazardous waste container for disposal.
Waste Management and Disposal Workflow
The logical flow for managing this compound waste, from generation to final disposal, is critical for maintaining a safe laboratory environment.
Important Considerations:
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by a qualified chemist or waste management professional.
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
-
Environmental Protection: Prevent the product from entering drains or waterways.[4] Any discharge into the environment must be avoided.[4]
By following these procedures, you contribute to a culture of safety and environmental stewardship within your organization, building trust and ensuring that your valuable research can proceed without compromising the well-being of your team or the planet.
References
Essential Safety and Logistics for Handling 1,4-Bis(bromodifluoromethyl)benzene
For researchers, scientists, and drug development professionals, the safe handling and disposal of 1,4-Bis(bromodifluoromethyl)benzene are paramount to ensure laboratory safety and environmental compliance. This guide provides immediate, procedural, and step-by-step instructions for its use, from initial handling to final disposal.
Hazard Identification: this compound is a chemical compound that requires careful handling due to its potential hazards. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is non-negotiable to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE.[3]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and face shield | Protects against splashes and vapors that can cause serious eye damage.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes | Prevents skin contact, which can lead to irritation.[1][3] |
| Respiratory Protection | Chemical fume hood or a NIOSH-approved respirator | Use in a well-ventilated area is critical to minimize the inhalation of vapors that can cause respiratory tract irritation.[1][3] For high-concentration exposures or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[3] |
Operational Plan: Step-by-Step Handling Procedure
All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Preparation:
-
Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood to avoid unnecessary movement of the chemical.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Handling:
-
Aliquoting: Carefully measure and transfer the required amount of this compound using appropriate tools like glass pipettes or syringes to minimize spill risks.
-
Performing Reactions: Conduct all experimental procedures within the confines of the chemical fume hood.[3] Keep the sash at the lowest practical height.
-
Container Management: Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[4][5]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Cleanup:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[3]
-
Spill Management: In case of a spill, absorb the material with an inert substance like sand or vermiculite.[4] Collect the absorbed material using non-sparking tools and place it in a designated, sealed container for disposal.[6]
Waste Disposal:
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[3]
-
Label Waste Container: Use a designated and properly labeled waste container for all this compound waste. The label should clearly identify the contents and associated hazards.
-
Follow Institutional Procedures: Adhere to your institution's specific hazardous waste disposal procedures.[3] This typically involves contacting the Environmental Health and Safety (EHS) department to arrange for pickup.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely managing this compound in a laboratory setting.
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
